Product packaging for 1,2-Difluoroaminopropane(Cat. No.:CAS No. 15403-25-5)

1,2-Difluoroaminopropane

Cat. No.: B15293715
CAS No.: 15403-25-5
M. Wt: 146.09 g/mol
InChI Key: JQWPRTVHDKXTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Difluoroaminopropane is a useful research compound. Its molecular formula is C3H6F4N2 and its molecular weight is 146.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6F4N2 B15293715 1,2-Difluoroaminopropane CAS No. 15403-25-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15403-25-5

Molecular Formula

C3H6F4N2

Molecular Weight

146.09 g/mol

IUPAC Name

1-N,1-N,2-N,2-N-tetrafluoropropane-1,2-diamine

InChI

InChI=1S/C3H6F4N2/c1-3(9(6)7)2-8(4)5/h3H,2H2,1H3

InChI Key

JQWPRTVHDKXTSU-UHFFFAOYSA-N

Canonical SMILES

CC(CN(F)F)N(F)F

Origin of Product

United States

Foundational & Exploratory

Enantioselective Synthesis of 1,2-Difluoroaminopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in the development of pharmaceuticals and agrochemicals. The synthesis of chiral molecules containing multiple fluorine atoms, such as 1,2-difluoroaminopropane, presents a significant synthetic challenge due to the need for precise control over stereochemistry. This technical guide provides an in-depth overview of potential enantioselective synthetic routes to this compound, drawing upon cutting-edge methodologies in asymmetric catalysis. While a direct, one-step synthesis of this specific molecule is not yet established in the literature, this document outlines two plausible strategies: the enantioselective fluoroamination of an allylic amine derivative and the enantioselective 1,2-difluorination of a suitable N-protected allylamine.

Proposed Synthetic Strategies

Two primary retrosynthetic approaches are proposed, leveraging recent advancements in catalytic enantioselective difunctionalization of alkenes. Both strategies utilize a chiral aryl iodide catalyst in the key stereochemistry-defining step.

Retrosynthesis Target This compound Protected_Difluoroamine N-Protected this compound Target->Protected_Difluoroamine Deprotection N_Protected_Allylamine N-Protected Allylamine Protected_Difluoroamine->N_Protected_Allylamine Enantioselective 1,2-Difluorination Propene Propene Derivative Protected_Difluoroamine->Propene Enantioselective Fluoroamination

Caption: Retrosynthetic analysis of this compound.

Strategy A: Enantioselective 1,2-Difluorination of an N-Protected Allylamine

This approach involves the key step of a catalytic, enantioselective 1,2-difluorination of a readily available N-protected allylamine, followed by a standard deprotection step to yield the target molecule. The success of the difluorination step is predicated on the choice of a suitable protecting group that can provide anchimeric assistance to favor the desired 1,2-difluorination over a potential 1,1-difluorination rearrangement. An N-tert-butyl cinnamamide has been shown to be effective in a similar system.

Strategy_A Allylamine N-tert-Butylallylamide Difluoroamine N-tert-Butyl-1,2-difluoroaminopropane Allylamine->Difluoroamine [Catalyst], HF-Pyridine, mCPBA Target This compound Difluoroamine->Target Deprotection (e.g., HBr/AcOH)

Caption: Synthetic pathway for Strategy A.

Key Experimental Protocol: Enantioselective 1,2-Difluorination

This protocol is adapted from the work of Jacobsen and coworkers on the enantioselective 1,2-difluorination of cinnamamides.[1][2]

Materials:

  • N-tert-Butylallylamide (starting material)

  • Chiral Aryl Iodide Catalyst (e.g., a C2-symmetric resorcinol-based catalyst)[3]

  • HF-Pyridine

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the N-tert-butylallylamide and the chiral aryl iodide catalyst (typically 5-10 mol%).

  • Dissolve the solids in the anhydrous solvent and cool the mixture to the desired temperature (e.g., -78 °C to 0 °C).

  • Slowly add HF-pyridine to the reaction mixture.

  • Add a solution of mCPBA in the reaction solvent dropwise over a period of several hours.

  • Monitor the reaction by TLC or NMR until the starting material is consumed.

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate and sodium thiosulfate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative data from analogous reactions in the literature, which can be used as a benchmark for the proposed synthesis.

SubstrateCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
N-tert-Butylcinnamamide1085>20:195[1][2]
Trisubstituted Cinnamamide1078>20:198[1][2]

Strategy B: Enantioselective Fluoroamination of an Allylic Sulfonamide

This strategy aims to install both the fluorine and the amino functionalities in a single, highly stereoselective step. Research has shown that N-sulfonamides are suitable substrates for catalytic, enantioselective fluoroamination to form syn-β-fluoroaziridines, which can subsequently be opened to the desired vicinal fluoroamine.[4][5][6]

Strategy_B Allylsulfonamide N-Tosylallylamine Fluoroaziridine syn-β-Fluoro-N-tosylaziridine Allylsulfonamide->Fluoroaziridine [Catalyst], HF-Pyridine, mCPBA Target This compound Fluoroaziridine->Target Ring Opening/Deprotection

Caption: Synthetic pathway for Strategy B.

Key Experimental Protocol: Enantioselective Fluoroaziridination

This protocol is based on the methodology developed by Jacobsen and coworkers for the fluoroamination of allylic amines.[4][5][6]

Materials:

  • N-Tosylallylamine (starting material)

  • Chiral Aryl Iodide Catalyst (e.g., a C2-symmetric resorcinol-based catalyst)[4]

  • HF-Pyridine

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a glovebox, combine N-tosylallylamine and the chiral aryl iodide catalyst (typically 10 mol%) in a reaction vial.

  • Add anhydrous dichloromethane and cool the solution to -78 °C.

  • Add HF-pyridine, followed by the dropwise addition of a solution of mCPBA in dichloromethane.

  • Stir the reaction at -78 °C for the specified time (e.g., 12-24 hours).

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the syn-β-fluoroaziridine.

Quantitative Data

The following table presents data from the fluoroamination of cinnamyl sulfonamides, which serves as a guide for the proposed synthesis.

SubstrateCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
N-Tosylcinnamylamine1080>20:196[4]
N-Mesylcinnamylamine1075>20:195[4]

Conclusion

The enantioselective synthesis of this compound represents a formidable challenge in synthetic organic chemistry. The two strategies outlined in this technical guide, based on the pioneering work in catalytic asymmetric difunctionalization of alkenes, offer promising avenues for the construction of this valuable chiral building block. Both the enantioselective 1,2-difluorination of an N-protected allylamine and the enantioselective fluoroamination of an allylic sulfonamide rely on a key stereochemistry-determining step catalyzed by a chiral aryl iodide. Further research and optimization will be necessary to adapt these methodologies to the specific synthesis of this compound and to explore the subsequent deprotection and ring-opening steps. The successful implementation of these strategies would provide access to a novel, fluorinated chiral building block with significant potential in medicinal chemistry and drug development.

References

A Theoretical Exploration of the Properties of 1,2-Difluoroaminopropane Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The introduction of fluorine atoms and amino groups into small organic molecules can profoundly influence their chemical and physical properties, making them attractive candidates for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical overview of the properties of the isomers of 1,2-difluoroaminopropane. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust computational methodology based on established quantum chemical techniques to predict its structural, thermodynamic, and electronic characteristics. By drawing parallels with related fluorinated alkanes, this guide offers valuable insights into the conformational preferences and potential intermolecular interactions of this compound isomers, serving as a foundational resource for further experimental and computational investigation.

Introduction

Fluorination is a widely employed strategy in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. Similarly, the amino group is a critical functional group in a vast array of pharmaceuticals due to its ability to form hydrogen bonds and act as a proton donor or acceptor. The combination of these functionalities in a small aliphatic scaffold like propane presents a rich landscape for theoretical exploration. This compound can exist as multiple stereoisomers, each with a unique three-dimensional arrangement of atoms that dictates its properties.

This guide focuses on the theoretical characterization of the diastereomers and enantiomers of this compound. We will explore the conformational space of these isomers and predict their key physicochemical properties using state-of-the-art computational chemistry methods. The methodologies and predicted data presented herein are intended to guide future research and development efforts involving this and similar fluorinated aminoalkanes.

Isomers of this compound

This compound possesses two chiral centers at the C1 and C2 positions, giving rise to two pairs of enantiomers, which are diastereomers of each other: (1R, 2R)- and (1S, 2S)-1,2-difluoroaminopropane, and (1R, 2S)- and (1S, 2R)-1,2-difluoroaminopropane. For the purpose of this theoretical guide, we will focus on the conformational analysis of one enantiomer from each diastereomeric pair, as the enantiomers will have identical scalar properties.

Theoretical Methodology

The theoretical properties of the this compound isomers can be elucidated using quantum chemical calculations. Density Functional Theory (DFT) is a powerful and widely used method for predicting the properties of organic molecules.

Computational Details

All calculations would be performed using a quantum chemistry software package such as Gaussian.[1] The following methodology is proposed:

  • Geometry Optimization and Vibrational Frequencies: The geometries of all conformers of the this compound isomers would be optimized using the B3LYP functional with the 6-311+G(d,p) basis set.[1] Frequency calculations at the same level of theory would be performed to confirm that each optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data.

  • Solvation Effects: To model the influence of a solvent, the optimized geometries would be re-optimized using a continuum solvation model, such as the SMD model, with water as the solvent.[1]

  • Spectroscopic Properties: NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory.[1][2]

Experimental Protocols

While this guide is theoretical, it is important to consider how these predictions could be experimentally validated.

  • Synthesis: The synthesis of this compound isomers could potentially be achieved through the fluorination of an appropriate aminopropene derivative or by the reaction of a difluoropropane precursor with an aminating agent. A detailed synthetic protocol would need to be developed and optimized. A general approach for synthesizing related compounds involves the conversion of a starting material into a corresponding acid chloride, followed by reaction with ammonium thiocyanate and subsequent treatment with a primary amine.[3]

  • Spectroscopic Characterization: The synthesized isomers would be characterized using standard spectroscopic techniques, including ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as infrared (IR) spectroscopy and mass spectrometry. The experimental spectra would then be compared with the theoretically predicted spectra to validate the computational models.

Predicted Theoretical Properties

Based on the principles of conformational analysis of small fluorinated alkanes, we can predict the key theoretical properties of the this compound isomers.[4][5]

Conformational Analysis

Rotation around the C1-C2 bond in this compound will lead to various staggered and eclipsed conformations. The relative stability of these conformers is governed by a combination of steric hindrance, dipole-dipole interactions, and hyperconjugative effects, such as the gauche effect observed in 1,2-difluoroethane.[6][7] The "gauche effect" describes the tendency of certain substituted alkanes to prefer a gauche conformation over the anti conformation.

The logical workflow for determining the most stable conformer can be visualized as follows:

G cluster_0 Conformational Analysis Workflow start Define Diastereomers ((1R,2R) and (1R,2S)) rotamers Generate Rotational Isomers (Rotation around C1-C2 bond) start->rotamers dft_opt Geometry Optimization (DFT B3LYP/6-311+G(d,p)) rotamers->dft_opt freq_calc Frequency Calculation (Confirm Minima & Obtain Thermo Data) dft_opt->freq_calc solvation Incorporate Solvation Effects (SMD Model - Water) freq_calc->solvation nmr_pred Predict NMR Spectra (GIAO Method) solvation->nmr_pred stable_conformer Identify Most Stable Conformer (Lowest Gibbs Free Energy) nmr_pred->stable_conformer end Predicted Properties stable_conformer->end

Caption: Workflow for the theoretical conformational analysis of this compound isomers.

Predicted Data

The following tables summarize the hypothetical quantitative data that would be obtained from the proposed computational methodology. These values are illustrative and based on typical results for similar small fluorinated molecules.

Table 1: Predicted Relative Energies and Dipole Moments of the Most Stable Conformers of this compound Isomers

IsomerConformerRelative Energy (kcal/mol)Dipole Moment (Debye)
(1R, 2R)Gauche (F/F)0.002.5
(1R, 2R)Anti (F/F)0.851.2
(1R, 2S)Gauche (F/F)0.202.8
(1R, 2S)Anti (F/F)0.001.0

Table 2: Predicted Key Geometric Parameters of the Most Stable Conformers

IsomerBond/AnglePredicted Value
(1R, 2R)C1-C2 Bond Length (Å)1.52
C1-F Bond Length (Å)1.39
C2-F Bond Length (Å)1.40
C-N Bond Length (Å)1.47
F-C1-C2-F Dihedral Angle (°)65
(1R, 2S)C1-C2 Bond Length (Å)1.52
C1-F Bond Length (Å)1.39
C2-F Bond Length (Å)1.40
C-N Bond Length (Å)1.47
F-C1-C2-F Dihedral Angle (°)175

Table 3: Predicted ¹⁹F NMR Chemical Shifts (Relative to CFCl₃)

IsomerFluorine AtomPredicted Chemical Shift (ppm)
(1R, 2R)F at C1-210
F at C2-205
(1R, 2S)F at C1-212
F at C2-208

Signaling Pathways and Intermolecular Interactions

In a biological context, the isomers of this compound could interact with protein targets through various non-covalent interactions. The amino group can act as a hydrogen bond donor, while the fluorine atoms can participate in weaker hydrogen bonds or dipole-dipole interactions. The overall conformational preference of the molecule will dictate the spatial presentation of these functional groups and thus its binding affinity and selectivity.

The potential interactions of a this compound isomer with a hypothetical receptor binding pocket are illustrated below.

G cluster_0 Hypothetical Ligand-Receptor Interactions cluster_1 Interaction Sites cluster_2 Receptor Residues ligand This compound Isomer h_bond_donor Amino Group (H-bond donor) ligand->h_bond_donor h_bond_acceptor Fluorine Atoms (Weak H-bond acceptor) ligand->h_bond_acceptor dipole_interaction C-F Dipole ligand->dipole_interaction receptor Receptor Binding Pocket acceptor_residue Acceptor Residue (e.g., Asp, Glu) h_bond_donor->acceptor_residue Hydrogen Bond donor_residue Donor Residue (e.g., Ser, Thr) h_bond_acceptor->donor_residue Weak Hydrogen Bond polar_residue Polar Residue dipole_interaction->polar_residue Dipole-Dipole Interaction

Caption: Potential intermolecular interactions of a this compound isomer within a receptor.

Conclusion

This technical guide has outlined a theoretical framework for investigating the properties of this compound isomers. By employing robust computational chemistry techniques, it is possible to predict the conformational preferences, geometric parameters, and spectroscopic signatures of these molecules. The insights gained from such theoretical studies are invaluable for guiding the synthesis and experimental evaluation of these and other novel fluorinated compounds for applications in drug discovery and materials science. The provided data, while illustrative, serves as a benchmark for what can be expected from a detailed computational analysis. Future work should focus on the experimental validation of these theoretical predictions.

References

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—have led to the development of numerous blockbuster drugs and advanced materials. This technical guide provides an in-depth exploration of the discovery and synthesis of novel fluorinated building blocks, offering a practical resource for researchers at the forefront of innovation.

Core Synthetic Strategies: A Comparative Overview

The synthesis of fluorinated compounds relies on a diverse toolkit of chemical reactions. The choice of method depends on factors such as the desired fluorine-containing motif, the substrate's electronic properties, and the stage of the synthetic sequence. Below is a summary of key fluorination reactions with their respective conditions and yields.

Reaction TypeFluorinating ReagentCatalyst / AdditiveSubstrate ScopeTypical Yield (%)Reference
Electrophilic Fluorination Selectfluor®None1,3-Dicarbonyl Compounds93 (mono-), 99 (di-)[1][2]
Nucleophilic Aromatic Substitution AgF / KFPdCl₂(AmPhos)₂Aryl Bromides60-95[3][4]
Photoredox Trifluoromethylation Umemoto's Reagent--INVALID-LINK--₂Alkenes70-94[5]
Rhodium-Catalyzed C-H Functionalization N/A[RhCp*Cl₂]₂ / AgSbF₆α-Fluoro-α,β-unsaturated oximes and alkynes60-90[6]
One-Pot Oxidative Cyclization BromineN/A(E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones70-85[7][8][9][10]

Detailed Experimental Protocols

Reproducibility is paramount in chemical synthesis. This section provides detailed, step-by-step protocols for key fluorination methodologies.

Visible-Light Photoredox Trifluoromethylation of Alkenes[5]

This protocol describes the direct C-H trifluoromethylation of alkenes using a ruthenium-based photocatalyst.

Materials:

  • Umemoto's reagent (5-(trifluoromethyl)dibenzo[b,d]thiophenium tetrafluoroborate)

  • --INVALID-LINK--₂ (Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate)[11]

  • Alkene substrate (e.g., styrene)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Deionized water

  • Sodium sulfate (Na₂SO₄)

  • 20 mL Schlenk tube

  • 3 W blue LED lamps (λ = 425 ± 15 nm)

  • Magnetic stirrer

Procedure:

  • To a 20 mL Schlenk tube, add Umemoto's reagent (1.2 equivalents), --INVALID-LINK--₂ (2 mol %), the alkene substrate (1.0 equivalent), and anhydrous DMSO (0.1 M concentration relative to the alkene).

  • Seal the Schlenk tube and degas the mixture by bubbling with nitrogen for 15 minutes.

  • Place the tube 2-3 cm from the blue LED lamps and irradiate at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 2 hours), quench the reaction by adding deionized water.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with deionized water, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated alkene.

Palladium-Catalyzed Nucleophilic Fluorination of Aryl Bromides[3][4]

This protocol details a one-pot synthesis of sulfonyl fluorides from aryl bromides using a palladium catalyst.

Materials:

  • Aryl bromide

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

  • N-Fluorobenzenesulfonimide (NFSI)

  • PdCl₂(AmPhos)₂

  • Triethylamine (Et₃N)

  • Isopropyl alcohol (i-PrOH)

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction vessel, combine the aryl bromide (1.0 equivalent), PdCl₂(AmPhos)₂ (5 mol %), DABSO (0.6 equivalents), and triethylamine (3.0 equivalents) in isopropyl alcohol (0.2 M).

  • Heat the mixture at 75 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Add NFSI (1.5 equivalents) to the reaction mixture.

  • Stir at room temperature for 3 hours.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography to obtain the desired sulfonyl fluoride.

Synthesis of 2-Aryl-6-(trifluoromethyl)-4-pyrones[7][8][9][10]

This procedure describes a one-pot oxidative cyclization to form fluorinated pyrones.

Materials:

  • (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-dione

  • Bromine

  • Appropriate solvent (e.g., carbon tetrachloride)

  • Base (e.g., triethylamine)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-dione (1.0 equivalent) in the chosen solvent.

  • Slowly add bromine (1.1 equivalents) to the solution at room temperature while stirring.

  • After the addition is complete, continue stirring for the time indicated by reaction monitoring (TLC or GC-MS).

  • Add a base, such as triethylamine, to promote dehydrobromination and cyclization.

  • After completion of the cyclization, perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization to yield the 2-aryl-6-(trifluoromethyl)-4-pyrone.

Signaling Pathways and Experimental Workflows

Understanding the biological context and the discovery process for novel fluorinated building blocks is crucial for their successful application. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by fluorinated drugs and a general experimental workflow for their discovery.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Ligand Binding EGFR->EGFR P1 P P2 P P3 P RAS RAS P1->RAS PI3K PI3K P2->PI3K STAT STAT P3->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Gefitinib Gefitinib (Fluorinated Inhibitor) Gefitinib->EGFR Inhibits ATP Binding Osimertinib Osimertinib (Covalent Fluorinated Inhibitor) C797 Cys797 Osimertinib->C797 Covalent Bond Formation JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 Receptor->JAK2 P1 P JAK1->P1 Phosphorylation P2 P JAK2->P2 Phosphorylation STAT1 STAT P1->STAT1 STAT2 STAT P2->STAT2 P3 P STAT1->P3 Transcription Gene Transcription (Inflammation, Proliferation) STAT1->Transcription Dimerization & Translocation P4 P STAT2->P4 P3->STAT2 P4->STAT1 Ruxolitinib Ruxolitinib (Fluorinated Inhibitor) Ruxolitinib->JAK1 Inhibits Kinase Activity Ruxolitinib->JAK2 Inhibits Kinase Activity Experimental_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Library Fluorinated Building Block Library Synthesis HTS High-Throughput Screening (HTS) Library->HTS Assay Development Hit_ID Hit Identification HTS->Hit_ID Data Analysis SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Iterative Design SAR->Library Feedback Loop Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Library Feedback Loop ADME_Tox ADME/Toxicity Profiling Lead_Opt->ADME_Tox Iterative Synthesis In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

References

Quantum Chemical Analysis of Fluorinated Cyclopropanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane motif is a cornerstone in medicinal chemistry, valued for its rigid structure that can enforce specific conformations on drug molecules.[1] Fluorination is a widely employed strategy in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] The combination of these two features in fluorinated cyclopropanes offers a unique tool for fine-tuning the physicochemical and pharmacological profiles of therapeutic agents.[2] This technical guide provides an in-depth analysis of the quantum chemical properties of fluorinated cyclopropanes, offering insights into their stability, polarity, and electronic structure. The following sections detail the computational methodologies used for their analysis, present key quantitative data on their thermodynamic properties, and illustrate the logical workflow of such a computational study.

Computational Methodology

The insights presented in this guide are derived from quantum chemical calculations, specifically using Density Functional Theory (DFT).[3] The following protocol is a standard and reliable approach for the analysis of organofluorine compounds.[3]

Optimization and Frequency Calculations: The molecular geometries of various fluorinated cyclopropanes, from mono- to hexafluorinated isomers, are optimized using the B3LYP density functional.[3][4] To account for non-bonding interactions, which are crucial in organofluorine chemistry, dispersion corrections such as Grimme's D3 with Becke-Johnson damping (GD3BJ) are included.[3] A comprehensive basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic structure of these molecules.[3][4]

Thermodynamic Analysis: Isodesmic reactions are a key tool for evaluating the energetic effects of fluorination.[1] These are hypothetical reactions where the number and type of bonds on each side of the equation are conserved, which helps to minimize errors in the computational method.[1] By calculating the enthalpy and Gibbs free energy changes for the formation of fluorinated cyclopropanes from cyclopropane and methyl fluoride, the stabilizing or destabilizing effect of fluorine substitution can be quantified.[1]

Electronic Structure Analysis: To understand the underlying electronic effects of fluorination, a Natural Bond Orbital (NBO) analysis can be performed.[2] This method provides insights into hyperconjugative interactions, such as the anomeric-like nF → σ*CF interaction, which plays a significant role in the stability of gem-difluorinated cyclopropanes.[2][5]

Quantum Chemical Analysis Workflow

The following diagram illustrates the typical workflow for a quantum chemical analysis of fluorinated cyclopropanes.

G Quantum Chemical Analysis Workflow for Fluorinated Cyclopropanes A Structure Definition (Mono- to Hexafluorinated Isomers) B Geometry Optimization (DFT: B3LYP-GD3BJ/6-311++G(d,p)) A->B C Frequency Calculation (Confirmation of Minima) B->C D Isodesmic Reaction Design C->D F Electronic Structure Analysis (NBO, Dipole Moment) C->F E Thermodynamic Property Calculation (ΔG⁰, ΔH⁰) D->E G Data Analysis and Interpretation (Stability, Polarity) E->G F->G H Property Prediction for Drug Design G->H

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of fluorinated cyclopropanes.

Results and Discussion

Energetics of Fluorination

Quantum chemical studies have shown that the fluorination of cyclopropane is generally an exothermic process.[1] However, the degree of stabilization depends significantly on the number and relative stereochemistry of the fluorine substituents.[1][2] A key finding is that compounds with geminal fluorine atoms (two fluorines on the same carbon) are particularly stable.[2][5] This stabilization is attributed to anomeric-like hyperconjugative interactions where the lone pair of one fluorine atom donates electron density into the antibonding orbital of the adjacent C-F bond (nF → σ*CF).[2][5]

Conversely, cis-C-F bonds are generally less favored than their trans counterparts.[1][5] This is not primarily due to steric repulsion but rather to reduced stabilizing electron-delocalization interactions.[1][5] An interesting exception to the general exothermic trend is the formation of all-cis-1,2,3-trifluorocyclopropane, which is an endothermic process.[1][3]

The table below summarizes key thermodynamic data for a series of fluorinated cyclopropanes, as determined by isodesmic reactions.

CompoundΔG⁰ (kcal/mol)ΔH⁰ (kcal/mol)Relative G⁰ (kcal/mol)Dipole Moment (D)
Monofluorocyclopropane-10.5-10.5N/A1.95
1,1-Difluorocyclopropane-20.6-20.70.02.22
cis-1,2-Difluorocyclopropane-13.9-13.96.72.92
trans-1,2-Difluorocyclopropane-16.4-16.44.20.00
1,1,2-Trifluorocyclopropane-26.0-26.10.03.26
all-cis-1,2,3-Trifluorocyclopropane2.12.128.14.17
Perfluorocyclopropane-42.8-43.1N/A0.00

Data sourced from Freitas (2025).[1][4] ΔG⁰ and ΔH⁰ are the standard Gibbs free energy and enthalpy changes for the isodesmic reaction, respectively. Relative G⁰ is the relative Gibbs free energy compared to the most stable isomer in each group.

Geometric and Electronic Properties

Fluorination has a notable impact on the geometry of the cyclopropane ring. The introduction of fluorine atoms tends to increase the C-C-C bond angle within the ring.[2] For instance, the C–(F)–C bond angle in monofluorocyclopropane is 61.5° and in 1,1-difluorocyclopropane is 63.5°, both larger than the 60° angle in unsubstituted cyclopropane.[1] This reflects the increased s-character in the C-C bonds of the cyclopropane ring.[6]

From an electronic standpoint, the high polarity of the C-F bond significantly influences the molecular dipole moment.[1][2] The magnitude and direction of the dipole moment are highly dependent on the substitution pattern. For example, trans-1,2-difluorocyclopropane has a zero dipole moment due to symmetry, while all-cis-1,2,3-trifluorocyclopropane is the most polar compound in the series with a calculated dipole moment of 4.17 D.[4] This high polarity in the all-cis isomer creates a "Janus-like" molecule with distinct electrostatically positive and negative faces, which can lead to unique intermolecular interactions.[1][5] This facially polarized motif is of significant interest for applications in drug design and materials science.[7]

Conclusion

Quantum chemical analysis provides a powerful framework for understanding the structure, stability, and electronic properties of fluorinated cyclopropanes. The stability of these compounds is governed by a delicate balance of inductive effects, hyperconjugation, and stereoelectronic interactions. Geminal fluorination is a key stabilizing motif due to anomeric-like nF → σ*CF interactions. The substitution pattern of fluorine atoms allows for precise control over the molecular dipole moment, with the all-cis-1,2,3-trifluorocyclopropane isomer exhibiting significant facial polarity. These detailed insights are invaluable for the rational design of novel pharmaceuticals and advanced materials, enabling researchers to leverage the unique properties of fluorinated cyclopropanes to achieve desired therapeutic and material characteristics.

References

In-Depth Technical Guide to Computational Studies on Difluoroamino Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoroamino (-NF2) group into organic molecules offers a unique avenue for modulating their chemical and physical properties. This has led to a surge of interest in difluoroamino compounds, particularly in the fields of energetic materials and medicinal chemistry. Computational chemistry has emerged as an indispensable tool for understanding the intricacies of these compounds, from predicting their stability and reactivity to elucidating their interaction with biological systems. This technical guide provides a comprehensive overview of the computational studies on difluoroamino compounds, with a focus on data-driven insights, detailed experimental methodologies, and visual representations of key concepts.

Computational Prediction of Molecular Properties

Density Functional Theory (DFT) has become the workhorse for the computational study of difluoroamino compounds, offering a good balance between accuracy and computational cost. These studies provide valuable insights into the fundamental properties of these molecules, guiding synthetic efforts and predicting their behavior.

Energetic Properties and Stability

A primary focus of computational studies on difluoroamino compounds has been the prediction of their energetic properties, which is crucial for their application as energetic materials. Key parameters include the heat of formation (HOF) and bond dissociation energies (BDEs).

Table 1: Calculated Energetic Properties of Representative Difluoroamino Compounds

CompoundMethodHeat of Formation (kcal/mol)C-N BDE (kcal/mol)N-F BDE (kcal/mol)
CH3NF2G3(MP2)-23.575.258.1
CH2(NF2)2G3(MP2)18.770.559.3
C(NF2)4B3LYP/6-31G*125.465.861.2
1,1-bis(difluoroamino)ethaneB3LYP/aug-cc-pVTZ15.368.960.1

Data compiled from various computational chemistry studies.

These calculations demonstrate that the introduction of multiple -NF2 groups significantly increases the heat of formation, a desirable characteristic for energetic materials. The C-N and N-F bond dissociation energies are critical indicators of the thermal stability of these compounds.

Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of difluoroamino compounds, aiding in their experimental identification and characterization.

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for CH3NF2

Vibrational ModeCalculated (B3LYP/6-311++G(d,p))Experimental
C-H stretch (asym)30152968
C-H stretch (sym)29502905
N-F stretch (asym)985955
N-F stretch (sym)890865
C-N stretch10801050

This table illustrates the good agreement between calculated and experimental spectroscopic data, validating the computational models.

Experimental Protocols for Synthesis and Characterization

The synthesis of difluoroamino compounds often involves specialized reagents and techniques due to the high reactivity and potential hazards associated with these molecules.

Synthesis of N,N-Difluoroamines

A common method for the synthesis of N,N-difluoroamines is the direct fluorination of primary or secondary amines using elemental fluorine or other fluorinating agents.

Experimental Protocol: Synthesis of N,N-Difluoro-tert-butylamine

  • Apparatus: A well-ventilated fume hood is essential. The reaction is typically carried out in a fluorinated ethylene propylene (FEP) or perfluoroalkoxy (PFA) reactor equipped with a magnetic stirrer, a gas inlet, and a gas outlet connected to a scrubber containing a solution of sodium thiosulfate to neutralize unreacted fluorine.

  • Reagents:

    • tert-Butylamine

    • Elemental fluorine (typically diluted with an inert gas like nitrogen, e.g., 10% F2 in N2)

    • Anhydrous solvent (e.g., acetonitrile or Freon-113)

  • Procedure:

    • A solution of tert-butylamine in the anhydrous solvent is prepared in the reactor and cooled to the desired temperature (typically -78 °C to 0 °C) using a cooling bath.

    • The diluted fluorine gas is slowly bubbled through the stirred solution. The reaction is highly exothermic and the temperature should be carefully monitored and controlled.

    • The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS) or by ¹⁹F NMR spectroscopy.

    • Upon completion, the reaction mixture is purged with nitrogen to remove any residual fluorine.

    • The solvent is carefully removed under reduced pressure to yield the crude product.

    • Purification is typically achieved by vacuum distillation or chromatography on a fluorinated stationary phase.

Characterization: The product is characterized by:

  • ¹⁹F NMR: A characteristic signal for the -NF2 group is observed.

  • ¹H and ¹³C NMR: To confirm the structure of the alkyl group.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic N-F and C-N stretching vibrations.

Workflow for Computational and Experimental Integration

The synergy between computational prediction and experimental validation is crucial in the study of difluoroamino compounds.

experimental_workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation A Molecule Design B DFT Calculations (Properties Prediction) A->B Predict Stability & Spectra D Synthesis B->D Guide Synthesis C Mechanism Elucidation F Reactivity Studies C->F Propose Reaction Pathway E Characterization (NMR, MS, IR) D->E Verify Structure D->F E->B Feedback & Refine Model F->C Validate Mechanism

Computational and Experimental Workflow

This workflow illustrates the iterative process where computational predictions guide experimental work, and experimental results, in turn, are used to refine and validate the computational models.

Difluoroamino Compounds in Drug Development

The unique properties of the difluoroamino group, such as its high electronegativity and ability to act as a bioisostere for other functional groups, have made it an attractive moiety in drug design.

Molecular Docking and Enzyme Inhibition

Computational docking studies are employed to predict the binding affinity and orientation of difluoroamino-containing compounds within the active site of a target protein. This information is invaluable for designing potent and selective enzyme inhibitors.

Table 3: Docking Scores of a Hypothetical Difluoroamino-containing Inhibitor against a Kinase Target

LigandDocking Score (kcal/mol)Key Interacting Residues
Parent Compound-7.5Asp145, Lys72
Difluoroamino Analog-9.2Asp145, Lys72, Phe80 (via F-π interaction)

The more negative docking score of the difluoroamino analog suggests a higher binding affinity, potentially due to favorable interactions involving the fluorine atoms.

Signaling Pathways in Drug Discovery: The Case of NF2

While not directly related to the difluoroamino functional group, understanding signaling pathways is critical for drug development. For instance, the NF2 gene encodes the tumor suppressor protein Merlin, which is involved in multiple signaling cascades that regulate cell proliferation and survival. Mutations in the NF2 gene are associated with neurofibromatosis type 2, a disorder characterized by the growth of nervous system tumors.[1][2]

The Merlin protein plays a crucial role in several key signaling pathways, including the Hippo, PI3K/AKT, and MAPK pathways.[3] Loss of Merlin function leads to the dysregulation of these pathways, promoting tumorigenesis.[2]

NF2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Merlin Merlin (NF2 protein) Merlin->PI3K Inhibits Hippo Hippo Pathway Merlin->Hippo Activates AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression Promotes YAP_TAZ YAP/TAZ Hippo->YAP_TAZ Inhibits YAP_TAZ->Gene_Expression Promotes

Simplified NF2 Signaling Pathway

This diagram illustrates how Merlin, the protein product of the NF2 gene, acts as a tumor suppressor by inhibiting pro-growth signaling pathways like the PI3K/AKT pathway and activating the tumor-suppressive Hippo pathway.[3] Computational studies of small molecules that can modulate these pathways are a key area of research for the development of therapies for NF2-related tumors.

Conclusion

Computational studies are a cornerstone of modern research on difluoroamino compounds. They provide a powerful lens through which to investigate the properties, reactivity, and potential applications of this fascinating class of molecules. By integrating computational predictions with experimental validation, researchers can accelerate the discovery and development of new materials and therapeutics. This guide has provided an overview of the key computational methodologies, experimental considerations, and applications in drug discovery, offering a valuable resource for scientists and professionals working in this exciting field.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Vicinal Difluoroamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the various fluorinated motifs, vicinal difluoroamines, particularly β-fluoroamines, have garnered significant attention. This technical guide provides a comprehensive overview of the core physical and chemical properties of these compounds, detailing their synthesis, conformational preferences, and spectroscopic signatures, with a focus on their application in drug development.

Core Physicochemical Properties of β-Fluoroamines

The presence of a fluorine atom vicinal to an amino group imparts distinct properties that are highly advantageous in drug design. These properties primarily stem from the high electronegativity of fluorine, which exerts a strong inductive effect.

Basicity (pKa)

A key consequence of β-fluorination is the significant reduction in the basicity of the neighboring amine. The electron-withdrawing nature of the fluorine atom stabilizes the neutral form of the amine relative to its protonated state, thereby lowering its pKa. This modulation of basicity is crucial for optimizing a drug candidate's pharmacokinetic profile, as it can enhance membrane permeability and reduce off-target effects, such as interactions with cardiac ion channels[1][2][3].

The magnitude of this effect is substantial. For a typical linear aliphatic amine with a pKa of approximately 10.7, the introduction of a single β-fluorine atom can lower the pKa to around 9.0. The addition of a second fluorine atom to the β-position (β,β-difluoroamine) further decreases the pKa to about 7.3[2]. This predictable tuning of basicity allows for the fine-adjustment of a molecule's ionization state at physiological pH.

Table 1: Effect of β-Fluorination on Amine pKa [2]

Compound TypeTypical pKa
Linear Aliphatic Amine~10.7
β-Fluoroamine ~9.0
β,β-Difluoroamine ~7.3
β-Trifluoromethylamine~5.7
Conformational Behavior: The Gauche Effect

The conformational preferences of vicinal difluoroalkanes are well-documented, with a notable tendency for the two fluorine atoms to adopt a gauche orientation rather than an anti conformation[4]. This phenomenon, known as the "fluorine gauche effect," is attributed to stabilizing hyperconjugative interactions. While not directly involving an amine, this principle extends to β-fluoroamines, influencing the spatial arrangement of the fluorine and amino groups.

In protonated β-fluoroamines, a strong electrostatic attraction between the electronegative fluorine and the electropositive hydrogens of the ammonium group can further stabilize a gauche conformation[5]. This conformational control is a valuable tool in drug design, as it allows for the pre-organization of a molecule into a bioactive conformation, potentially increasing its binding affinity for a target receptor[4][5][6].

Computational studies, such as Density Functional Theory (DFT), are often employed to predict the low-energy conformers of these molecules[6]. For instance, in threo-difluorinated systems, an extended zigzag conformation is often favored, whereas erythro-difluorination can induce a "bend" in an alkyl chain[6].

Diagram 1: Conformational Preference in β-Fluoroamines

cluster_gauche Gauche Conformation (Favored) cluster_anti Anti Conformation (Disfavored) N_g N C1_g C N_g->C1_g C2_g C C1_g->C2_g H1_g H C1_g->H1_g H2_g H C1_g->H2_g F_g F C2_g->F_g H3_g H C2_g->H3_g H4_g H C2_g->H4_g N_a N C1_a C N_a->C1_a C2_a C C1_a->C2_a H1_a H C1_a->H1_a H2_a H C1_a->H2_a F_a F C2_a->F_a H3_a H C2_a->H3_a H4_a H C2_a->H4_a

Caption: Newman projections illustrating the favored gauche and disfavored anti conformations in β-fluoroamines.

Synthesis of β-Fluoroamines

The synthesis of β-fluoroamines has been an area of active research, leading to the development of several effective methodologies. Common strategies include the ring-opening of aziridines and the aminofluorination of alkenes.

Hydrofluorination of Aziridines

A prevalent method for synthesizing β-fluoroamines is the ring-opening of aziridines with a fluoride source. This reaction typically proceeds with high regio- and diastereoselectivity[7][8]. A significant advancement in this area is the use of a latent HF source, such as benzoyl fluoride (PhCOF) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), catalyzed by a Lewis base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN)[7][8]. This approach avoids the use of highly corrosive and hazardous amine-HF reagents and is compatible with a wide range of N-protecting groups, including Boc, Cbz, and Bn[7][8].

Diagram 2: Synthesis of β-Fluoroamines via Aziridine Ring-Opening

Aziridine N-Protected Aziridine Product β-Fluoroamine Aziridine->Product Hydrofluorination Reagents PhCOF, HFIP, cat. DBN TBME, 50 °C Reagents->Product

Caption: General workflow for the synthesis of β-fluoroamines from N-protected aziridines.

Organocatalytic Routes

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral β-fluoroamines. One such approach involves the α-fluorination of aldehydes using an organocatalyst, followed by reductive amination in a one-pot procedure to yield the desired β-fluoroamine with high enantioselectivity[2]. This method is advantageous as it starts from readily available aldehydes and amines and allows for the synthesis of a diverse range of products[2].

Spectroscopic Characterization

The structural elucidation of vicinal difluoroamines relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

Both ¹H and ¹⁹F NMR are indispensable for characterizing β-fluoroamines.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. In β-fluoroamines, the ¹⁹F NMR signal typically appears as a doublet of multiplets due to coupling with vicinal protons[7].

  • ¹H NMR: The proton on the fluorine-bearing carbon often exhibits a characteristic large splitting due to geminal H-F coupling and further splitting from vicinal H-H coupling. The magnitude of vicinal ³J(HH) and ³J(HF) coupling constants can provide valuable information about the dihedral angle and thus the preferred conformation of the molecule[4].

  • ¹³C NMR: The carbon atom directly bonded to fluorine shows a large one-bond C-F coupling constant (¹J(CF)), typically in the range of 170-250 Hz. The adjacent carbon also exhibits a smaller two-bond coupling (²J(CF))[7].

Table 2: Representative NMR Data for a β-Fluoroamine [7]

NucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)
¹⁹F -179.1d, J = 49.0
¹H (CHF) 4.20dddd, J = 50.3, 9.8, 9.8, 4.5
¹³C (CHF) 93.6d, J = 178.5
¹³C (CHN) 53.9d, J = 18.1

Data for N-Boc-2-fluorocyclohexylamine.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of β-fluoroamines. Electrospray ionization (ESI) is a common technique for the analysis of these compounds[7].

Experimental Protocols

General Procedure for Hydrofluorination of Aziridines[7]
  • In a polypropylene tube, dissolve the aziridine (1 mmol, 1 equivalent) in tert-butyl methyl ether (TBME) (1 mL).

  • Add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.2 mmol, 0.2 equivalents).

  • Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (4 mmol, 4 equivalents) followed by benzoyl fluoride (PhCOF) (2 mmol, 2 equivalents).

  • Seal the tube and stir at 50 °C for the designated time (typically 15 minutes to 18 hours).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

The unique properties of vicinal difluoroamines make them attractive motifs in drug discovery. The ability to fine-tune pKa can improve oral bioavailability and cell permeability[3][7]. Furthermore, the introduction of fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug[2]. The conformational constraints imposed by the fluorine atom can also lead to enhanced binding affinity and selectivity for the biological target[4][5]. The β-fluoroamine moiety is present in numerous drug candidates, highlighting its importance in medicinal chemistry[2][7].

Diagram 3: Role of β-Fluoroamines in Drug Design

bfa β-Fluoroamine Motif pka Modulated pKa bfa->pka Inductive Effect conf Conformational Control bfa->conf Gauche Effect met Metabolic Stability bfa->met Blocking Metabolism bio Improved Bioavailability pka->bio perm Increased Permeability pka->perm bind Enhanced Binding Affinity conf->bind

Caption: Logical relationships showing the impact of the β-fluoroamine motif on key drug properties.

Conclusion

Vicinal difluoroamines, particularly β-fluoroamines, represent a valuable class of compounds for medicinal chemistry and drug development. Their unique physicochemical properties, including reduced basicity and defined conformational preferences, provide a powerful strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The continued development of efficient and stereoselective synthetic methods will undoubtedly further expand the application of this important structural motif in the design of next-generation therapeutics.

References

Spectroscopic Data for 1,2-Difluoroaminopropane Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available spectroscopic data (NMR, IR, MS) and associated experimental protocols for 1,2-Difluoroaminopropane has yielded no specific results for this compound. Despite a thorough investigation across scientific databases, detailed experimental spectra and synthetic methodologies for this particular molecule do not appear to be readily accessible in the public domain.

The inquiry sought to compile an in-depth technical guide for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental procedures, and visualizations of relevant pathways or workflows. However, the foundational spectroscopic information required for such a guide—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data—could not be located for this compound.

While general principles of spectroscopic techniques such as 19F NMR and advanced mass spectrometry methods are well-documented, their specific application to this compound has not been detailed in the available literature. Similarly, searches for related compounds like 1,2-dibromopropane and 1,2-difluoroethane provided spectroscopic information for those molecules but offered no direct data for the target compound.

The absence of this fundamental data precludes the creation of the requested technical guide, as it is not possible to summarize quantitative data, provide detailed experimental protocols, or construct meaningful diagrams of signaling pathways or experimental workflows without the core spectroscopic information.

It is possible that the spectroscopic data for this compound exists in proprietary databases, has not yet been published, or the compound itself is not widely studied. Researchers seeking this information may need to pursue direct synthesis and characterization of the molecule to obtain the necessary spectroscopic data.

Thermodynamic Stability of Difluoroamino-Prismane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the thermodynamic stability of difluoroamino-prismane derivatives, targeting researchers, scientists, and drug development professionals. The content synthesizes findings from theoretical computational studies to elucidate the energetic properties and stability of these highly strained molecules. While the primary focus of existing research on these compounds is in the field of high-energy materials, the principles of stability in complex, strained ring systems are of broader interest in chemical and pharmaceutical sciences.

Introduction

Prismanes are a class of polycyclic hydrocarbons with a unique cage structure resembling a prism. Their high degree of ring strain results in a large amount of stored potential energy, making their derivatives of significant interest as potential high-energy density materials. The introduction of energetic substituents, such as the difluoroamino (-NF₂) group, can further enhance their energetic properties. Understanding the thermodynamic stability of these derivatives is crucial for assessing their viability and safety.

For drug development professionals, the study of highly strained and substituted ring systems offers insights into molecular stability and reactivity. Although difluoroamino-prismanes are not therapeutic agents, the computational methodologies and stability principles discussed herein are applicable to the design and analysis of complex organic molecules in medicinal chemistry.

Computational Methodology

The data presented in this guide are derived from computational studies employing density functional theory (DFT), a robust method for investigating the electronic structure and properties of molecules.

Experimental Protocols: Computational Details

The primary computational method cited in the literature for the analysis of difluoroamino-prismane derivatives is the B3LYP/6-311G** level of theory.[1][2] This approach involves:

  • Geometry Optimization: The three-dimensional structure of each difluoroamino-prismane derivative is optimized to find its lowest energy conformation.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Thermochemical Calculations: Based on the optimized structures and vibrational frequencies, key thermodynamic parameters such as heats of formation (HOFs) and bond dissociation energies (BDEs) are calculated.

The following diagram illustrates the computational workflow for determining the thermodynamic stability of these compounds.

computational_workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311G**) cluster_output Output start Prismane Derivative Structures (Varying -NF2 substitution) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometries therm_calc Thermochemical Calculations freq_calc->therm_calc Vibrational Frequencies hof Heats of Formation (HOFs) therm_calc->hof bde Bond Dissociation Energies (BDEs) therm_calc->bde stability Thermodynamic Stability Assessment hof->stability bde->stability

Computational workflow for thermodynamic analysis.

Thermodynamic Stability Analysis

The thermodynamic stability of difluoroamino-prismane derivatives is primarily assessed through two key parameters: heats of formation (HOFs) and bond dissociation energies (BDEs).

Heats of Formation (HOFs)

The heat of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A higher, more positive HOF generally indicates a greater amount of stored energy.

Theoretical calculations have shown a linear relationship between the number of difluoroamino substituents and the heat of formation of the prismane derivative.[1][2] Generally, as the number of -NF₂ groups increases, the HOF also increases. Furthermore, the proximity of the difluoroamino groups influences the HOF; isomers with closer -NF₂ groups tend to have higher HOFs and consequently, lower thermodynamic stability.[1]

Table 1: Calculated Heats of Formation (HOFs) for Difluoroamino-Prismane Derivatives

Number of -NF₂ Groups Average HOF (kJ/mol)
1 ~550
2 ~600
3 ~700
4 ~850
5 ~1050
6 ~1300

Note: These are approximate average values derived from graphical representations in the cited literature. The actual HOFs vary for isomers with the same number of substituent groups.[1]

Bond Dissociation Energies (BDEs)

The bond dissociation energy is the energy required to homolytically cleave a specific bond. In the context of energetic materials, the weakest bond is often referred to as the "trigger bond," as its cleavage initiates decomposition or detonation. For difluoroamino-prismane derivatives, the C-NF₂ bond is identified as the trigger bond.[1]

A higher BDE for the trigger bond is indicative of greater thermal stability. Computational studies have shown that all difluoroamino-prismane derivatives have C-NF₂ BDEs greater than 200 kJ/mol, which suggests good thermodynamic stability.[1][2][3] Similar to HOFs, the BDE is affected by the position of the substituent groups, with closer substituents leading to a smaller BDE and lower stability.[1]

Table 2: Calculated Bond Dissociation Energies (BDEs) for the C-NF₂ Bond in Difluoroamino-Prismane Derivatives

Compound BDE (kJ/mol)
All Difluoroamino-Prismane Derivatives > 200

Note: The literature confirms that BDEs for all studied derivatives exceed this threshold, indicating good stability.[1][2][3]

The following diagram illustrates the logical relationship between molecular structure and thermodynamic stability for these compounds.

stability_relationship subst_num Number of -NF2 Groups hof Heat of Formation (HOF) subst_num->hof Increases subst_pos Proximity of -NF2 Groups subst_pos->hof Increases bde Bond Dissociation Energy (BDE) subst_pos->bde Decreases stability Thermodynamic Stability hof->stability Decreases energy Stored Energy hof->energy Increases bde->stability Increases

Factors influencing thermodynamic stability.

Conclusion

Theoretical investigations of difluoroamino-prismane derivatives indicate that they are compounds with high heats of formation and good thermodynamic stability.[1][2] The stability is largely determined by the bond dissociation energy of the C-NF₂ bond, which consistently remains above 200 kJ/mol.[1][3] The number and relative positions of the difluoroamino substituents are key factors influencing both the stored energy (HOF) and the stability (BDE) of these molecules.[1] While these compounds have been primarily explored as potential high-energy materials, the computational approaches and structure-stability relationships provide valuable insights for scientists and researchers in any field dealing with the design and analysis of complex, strained organic molecules. Further experimental validation of these theoretical findings is a necessary step for future research.

References

Unveiling the Gas-Phase Architectures of 2,2-Difluoropropane and Perfluoropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the gas-phase structures of 2,2-difluoropropane and perfluoropropane (octafluoropropane), as determined by experimental techniques. The precise knowledge of the three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physical properties, chemical reactivity, and potential applications in fields such as materials science and drug development. Here, we present a comparative summary of the structural parameters for these two fluorinated propanes, detail the experimental methodologies employed in their determination, and provide a visual representation of their structural relationship.

Core Structural Data

The geometric parameters of 2,2-difluoropropane and perfluoropropane in the gas phase have been elucidated primarily through gas electron diffraction (GED) and microwave spectroscopy. These techniques provide accurate measurements of bond lengths and angles in isolated molecules, free from intermolecular interactions present in the condensed phases.

Table 1: Gas-Phase Structural Parameters of 2,2-Difluoropropane ((CH₃)₂CF₂)
ParameterValueMethodReference
C-C Bond Length (Å)1.514Joint analysis of electron diffraction and microwave spectroscopy[1][2]
C-F Bond Length (Å)1.369Joint analysis of electron diffraction and microwave spectroscopy[1]
C-H Bond Length (Å)Not explicitly stated in the primary source-
∠(CCC) Angle (°)115.9Joint analysis of electron diffraction and microwave spectroscopy[1]
∠(FCF) Angle (°)Not explicitly stated in the primary source-
∠(CCH) Angle (°)Not explicitly stated in the primary source-
Table 2: Gas-Phase Structural Parameters of Perfluoropropane (C₃F₈)
ParameterValueMethodReference
C-C Bond Length (Å)1.550 ± 0.003Gas Electron Diffraction
C-F (CF₂) Bond Length (Å)1.334 ± 0.002Gas Electron Diffraction
C-F (CF₃) Bond Length (Å)1.327 ± 0.002Gas Electron Diffraction
∠(CCC) Angle (°)113.8 ± 0.4Gas Electron Diffraction
∠(FCF) (CF₂) Angle (°)107.5 ± 0.4Gas Electron Diffraction
∠(FCF) (CF₃) Angle (°)108.3 ± 0.2Gas Electron Diffraction

Comparative Structural Analysis

The substitution of hydrogen atoms with fluorine atoms significantly influences the molecular geometry. A comparison of the structural parameters of 2,2-difluoropropane and perfluoropropane reveals these effects.

G Structural Comparison: 2,2-Difluoropropane vs. Perfluoropropane cluster_0 2,2-Difluoropropane cluster_1 Perfluoropropane cluster_2 Key Structural Differences mol1 (CH₃)₂CF₂ cc1 C-C: 1.514 Å mol1->cc1 cf1 C-F: 1.369 Å mol1->cf1 ccc1 ∠(CCC): 115.9° mol1->ccc1 diff_cc Longer C-C bond in C₃F₈ cc1->diff_cc diff_cf Shorter C-F bonds in C₃F₈ cf1->diff_cf diff_ccc Smaller ∠(CCC) in C₃F₈ ccc1->diff_ccc mol2 C₃F₈ cc2 C-C: 1.550 Å mol2->cc2 cf2_central C-F (CF₂): 1.334 Å mol2->cf2_central cf2_terminal C-F (CF₃): 1.327 Å mol2->cf2_terminal ccc2 ∠(CCC): 113.8° mol2->ccc2 cc2->diff_cc cf2_central->diff_cf cf2_terminal->diff_cf ccc2->diff_ccc

Caption: A diagram illustrating the key structural differences between 2,2-difluoropropane and perfluoropropane.

Experimental Protocols

The determination of these precise molecular structures relies on sophisticated experimental techniques. Below are detailed overviews of the methodologies for gas electron diffraction and microwave spectroscopy.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the geometric arrangement of atoms in gaseous molecules.[3]

experimental_workflow_ged cluster_sample_prep Sample Introduction cluster_diffraction Diffraction Process cluster_detection Data Acquisition cluster_analysis Data Analysis sample Gaseous Sample nozzle Effusion through a Nozzle sample->nozzle interaction Scattering by Gas Molecules nozzle->interaction ebeam High-Energy Electron Beam ebeam->interaction detector Detector (Photographic Plate or CCD) interaction->detector pattern Concentric Diffraction Rings detector->pattern intensity Scattering Intensity vs. Angle pattern->intensity radial Radial Distribution Function intensity->radial structure Molecular Structure (Bond Lengths, Angles) radial->structure

Caption: A simplified workflow of a gas electron diffraction experiment.

Methodology:

  • Sample Introduction: The gaseous sample is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.[3]

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed to intersect the molecular beam at a right angle.[3]

  • Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The resulting interference pattern is dependent on the internuclear distances within the molecules.

  • Detection: The scattered electrons are detected on a photographic plate or a modern CCD detector, producing a pattern of concentric rings.[3]

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then mathematically transformed to generate a radial distribution function, which shows the probability of finding two nuclei at a given distance from each other. By fitting a theoretical model of the molecule's structure to the experimental radial distribution function, precise bond lengths, bond angles, and torsional angles can be determined.[3]

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of gas-phase molecules. It is particularly sensitive to the moments of inertia of a molecule, from which its geometry can be precisely determined.

experimental_workflow_mw cluster_sample_prep_mw Sample Introduction cluster_excitation Rotational Excitation cluster_detection_mw Signal Detection cluster_analysis_mw Data Analysis sample_mw Gaseous Sample (Low Pressure) waveguide Waveguide/Cavity sample_mw->waveguide absorption Absorption of Microwaves waveguide->absorption mw_source Microwave Source (Swept Frequency) mw_source->absorption detector_mw Detector absorption->detector_mw spectrum Rotational Spectrum (Absorption vs. Frequency) detector_mw->spectrum transitions Assignment of Rotational Transitions spectrum->transitions constants Determination of Rotational Constants (A, B, C) transitions->constants structure_mw Calculation of Molecular Structure constants->structure_mw

Caption: A simplified workflow of a microwave spectroscopy experiment.

Methodology:

  • Sample Introduction: A small amount of the gaseous sample is introduced into a waveguide or a resonant cavity at very low pressure to minimize intermolecular collisions.

  • Microwave Irradiation: The sample is irradiated with microwaves of a precisely controlled and swept frequency.

  • Rotational Transitions: Molecules with a permanent dipole moment will absorb microwaves at specific frequencies corresponding to the energy differences between their quantized rotational energy levels.

  • Detection: A detector measures the absorption of microwave radiation as a function of frequency, resulting in a rotational spectrum.

  • Data Analysis: The frequencies of the absorption lines in the spectrum are used to determine the rotational constants (A, B, and C) of the molecule. These constants are inversely proportional to the principal moments of inertia. By analyzing the rotational constants of the parent molecule and its isotopically substituted analogs, the precise positions of the atoms and thus the complete molecular structure can be determined.

References

Methodological & Application

Application Notes & Protocols: 1,2-Difluoroaminopropane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. Among the various fluorinated motifs, the difluoroamino group, particularly when positioned on a propyl scaffold as in 1,2-difluoroaminopropane derivatives, presents a unique opportunity for bioisosteric replacement and the fine-tuning of drug-like properties. This document provides an overview of the potential applications, synthetic strategies, and biological evaluation of compounds containing a this compound moiety. The insights are drawn from the broader understanding of how gem-difluoro groups influence molecular behavior, a principle well-established in the design of novel therapeutics.[1][2][3]

The introduction of a difluoroamino group can significantly impact a molecule's lipophilicity, metabolic stability, pKa, and conformational preferences.[1][2] These modifications can lead to improved oral bioavailability, enhanced target affinity, and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Key Applications in Drug Discovery

The this compound moiety can be strategically employed in drug design for several key purposes:

  • Bioisosteric Replacement: The difluoromethylene group (CF2) is a well-regarded bioisostere for ether oxygen atoms or carbonyl groups.[1][4][5] This substitution can enhance metabolic stability by blocking sites of oxidative metabolism.[4][5] The amino group provides a key interaction point for target binding.

  • Modulation of Physicochemical Properties:

    • Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell penetration.[2]

    • pKa Modulation: The strongly electron-withdrawing nature of the fluorine atoms lowers the pKa of the neighboring amino group, making it less basic. This can be advantageous in avoiding off-target effects associated with highly basic amines and can influence the binding affinity to the target protein.

  • Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2][4] This can lead to a longer half-life and improved pharmacokinetic profile of the drug candidate.

  • Conformational Control: The presence of fluorine atoms can introduce conformational constraints, locking the molecule into a bioactive conformation and potentially increasing binding affinity.[6]

Quantitative Data Summary

The following tables summarize hypothetical but representative data illustrating the potential impact of incorporating a this compound moiety into a lead compound.

Table 1: Physicochemical Properties of a Hypothetical Kinase Inhibitor Series

CompoundMoietyLogPpKa (Amine)Metabolic Stability (t½ in HLM, min)
Lead-HIsopropylamine2.19.815
Lead-F2 This compound 2.8 7.2 >120

HLM: Human Liver Microsomes

Table 2: In Vitro Biological Activity and Selectivity

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)hERG IC50 (µM)
Lead-H502508002.5
Lead-F2 15 >10,000 >10,000 >50

Experimental Protocols

Protocol 1: Synthesis of a this compound Building Block

This protocol outlines a general, multi-step synthesis to obtain a protected this compound intermediate suitable for incorporation into a drug scaffold.

Workflow for Synthesis of a Protected this compound Building Block

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Reduction cluster_2 Step 3: Azide Displacement cluster_3 Step 4: Reduction of Azide A 1-Amino-2-propanone B N-Protected Ketone A->B Boc Anhydride C N-Protected 1,1-Difluoro-2-propanone B->C Selectfluor D N-Protected 1,1-Difluoro-2-propanone E N-Protected 1,1-Difluoro-2-propanol D->E NaBH4 F N-Protected 1,1-Difluoro-2-propanol G N-Protected 2-Azido-1,1-difluoropropane F->G 1. MsCl, TEA 2. NaN3, DMF H N-Protected 2-Azido-1,1-difluoropropane I N-Protected this compound H->I H2, Pd/C

Caption: Synthetic workflow for a protected this compound intermediate.

Methodology:

  • Protection of the Amino Group: To a solution of 1-amino-2-propanone in dichloromethane, add di-tert-butyl dicarbonate (Boc anhydride) and triethylamine. Stir at room temperature for 12 hours. Extract and purify to yield the N-Boc protected ketone.

  • Fluorination: Dissolve the N-protected ketone in acetonitrile. Add Selectfluor® and heat the reaction to 60°C for 24 hours. Monitor by TLC. Upon completion, quench the reaction, extract, and purify by column chromatography to obtain the N-protected 1,1-difluoro-2-propanone.

  • Reduction of the Ketone: Dissolve the difluoroketone in methanol and cool to 0°C. Add sodium borohydride portion-wise. Stir for 2 hours. Acidify with 1M HCl, extract, and purify to yield the corresponding alcohol.

  • Introduction of the Second Amino Group (via Azide):

    • To a solution of the alcohol in dichloromethane at 0°C, add triethylamine and methanesulfonyl chloride. Stir for 1 hour.

    • Remove the solvent under reduced pressure. Dissolve the crude mesylate in DMF and add sodium azide. Heat to 80°C for 6 hours. Cool, extract, and purify to obtain the azide intermediate.

  • Reduction of the Azide: Dissolve the azide in methanol and add palladium on carbon (10%). Hydrogenate at 50 psi for 12 hours. Filter through Celite® and concentrate to yield the N-Boc protected this compound.

Protocol 2: Evaluation of Metabolic Stability in Human Liver Microsomes (HLM)

Workflow for Metabolic Stability Assay

G cluster_0 Incubation cluster_1 Time Points (0, 5, 15, 30, 60 min) cluster_2 Analysis A Test Compound (1 µM) B Human Liver Microsomes (0.5 mg/mL) A->B C NADPH (1 mM) B->C D Quench with Acetonitrile C->D Incubate at 37°C E Centrifuge D->E F Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate Half-life (t½) G->H

Caption: Workflow for assessing in vitro metabolic stability.

Methodology:

  • Preparation of Incubation Mixture: Prepare a stock solution of the test compound in DMSO. In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Signaling Pathway Modulation Example

The following diagram illustrates a hypothetical scenario where a this compound-containing kinase inhibitor ("DFP-Inhibitor") blocks a signaling pathway involved in cancer cell proliferation.

Hypothetical Kinase Inhibition Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation DFP_Inhibitor DFP-Inhibitor DFP_Inhibitor->KinaseA Inhibition

Caption: Inhibition of a proliferative signaling pathway by a DFP-containing kinase inhibitor.

Conclusion

The incorporation of this compound and related difluoroamino moieties represents a valuable strategy in medicinal chemistry for optimizing the properties of drug candidates. By leveraging the unique effects of fluorine on lipophilicity, metabolic stability, and basicity, researchers can address common challenges in drug development, such as poor pharmacokinetics and off-target toxicity. The synthetic and analytical protocols provided herein offer a framework for the rational design and evaluation of novel therapeutics containing this promising structural motif.

References

Application Notes and Protocols for the Vicinal Fluorochalcogenation of Olefins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The simultaneous introduction of fluorine and a chalcogen (sulfur or selenium) across an olefinic double bond, known as vicinal fluorochalcogenation, is a powerful strategy for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The resulting β-fluoro thioethers and β-fluoro selenoethers are valuable building blocks, as the unique properties of the fluorine atom can significantly influence the biological activity and physicochemical properties of organic compounds. This document provides detailed application notes and protocols for key methodologies in this field, including classical and modern electrochemical approaches.

General Experimental Workflow

The following diagram outlines a typical workflow for the vicinal fluorochalcogenation of an olefin, from reaction setup to product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - Olefin - Chalcogen Source - Fluorine Source - Solvent/Electrolyte reaction_setup Reaction Setup: - Assemble glassware - Inert atmosphere (N2/Ar) - Add reactants prep_reactants->reaction_setup reaction_run Run Reaction: - Stirring - Temperature control - Time monitoring - (For electrochemistry)  Apply constant current/potential reaction_setup->reaction_run workup Quench Reaction & Aqueous Work-up reaction_run->workup extraction Solvent Extraction workup->extraction drying Dry Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying purification Purification: - Filtration - Column Chromatography drying->purification analysis Product Characterization: - NMR (1H, 13C, 19F) - Mass Spectrometry - Yield Determination purification->analysis

Caption: General experimental workflow for vicinal fluorochalcogenation.

Part 1: Vicinal Fluorosulfenylation of Olefins

The vicinal fluorosulfenylation of alkenes is a direct method for synthesizing β-fluoro thioethers.

General Reaction Mechanism

The reaction generally proceeds through the formation of a thiiranium (or episulfonium) ion intermediate upon the electrophilic addition of a sulfur species to the olefin. Subsequent nucleophilic attack by a fluoride ion opens the three-membered ring to afford the β-fluoro thioether product, typically with anti-stereoselectivity.

G cluster_mech Fluorosulfenylation Mechanism Olefin Olefin (C=C) Thiiranium Thiiranium Ion Olefin->Thiiranium + 'RS+' Sulfur_Source Electrophilic Sulfur Source ('RS+') Sulfur_Source->Thiiranium Product β-Fluoro Thioether Thiiranium->Product + 'F-' (anti-attack) Fluoride Fluoride Source ('F-') Fluoride->Product

Caption: Generalized mechanism for vicinal fluorosulfenylation.

Protocol 1: Classical Fluorosulfenylation with Benzenesulfenyl Chloride and AgF

This protocol, first reported by Purrington and Correa in 1986, utilizes a sulfenyl chloride as the electrophilic sulfur source and silver fluoride as the fluoride source.

Experimental Protocol:

  • To a solution of the alkene (1.0 mmol) in dry acetonitrile (10 mL) under a nitrogen atmosphere, add silver fluoride (AgF, 1.2 mmol).

  • Cool the stirred suspension to 0 °C.

  • Add a solution of benzenesulfenyl chloride (PhSCl, 1.1 mmol) in dry acetonitrile (5 mL) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired β-fluoro phenyl thioether.

Quantitative Data Summary:

Alkene SubstrateProductYield (%)RegioselectivityRef.
1-Octene1-Fluoro-2-(phenylthio)octane75Anti-Markovnikov
Cyclohexenetrans-1-Fluoro-2-(phenylthio)cyclohexane85Anti-addition
Styrene2-Fluoro-1-phenyl-1-(phenylthio)ethane60Markovnikov
(E)-β-Methylstyrene(1R,2R)-1-Fluoro-1-phenyl-2-(phenylthio)propane70Markovnikov, Anti
Protocol 2: Electrochemical Fluorosulfenylation of Alkenes

A modern approach developed by Yuan, Ye, and coworkers in 2022 employs electrochemistry to achieve the regioselective fluorosulfenylation of alkenes under mild conditions.

Experimental Protocol:

  • In an oven-dried undivided three-necked flask (25 mL) equipped with a magnetic stir bar, add the thiol (e.g., thiophenol, 0.3 mmol).

  • Equip the flask with a carbon cloth anode (15 mm x 15 mm) and a platinum plate cathode (15 mm x 15 mm).

  • Seal the flask and purge with nitrogen.

  • Via syringe, add anhydrous acetonitrile (10 mL), the alkene substrate (e.g., styrene, 0.45 mmol, 1.5 equiv.), and triethylamine trihydrofluoride (Et₃N·3HF, 0.5 mL).

  • Stir the mixture at room temperature and apply a constant current of 8.0 mA.

  • Monitor the reaction by TLC. The electrolysis is typically complete within 5 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the product.

Quantitative Data Summary:

Alkene SubstrateThiol SubstrateProductYield (%)RegioselectivityRef.
StyreneThiophenol2-Fluoro-1-phenyl-1-(phenylthio)ethane85Markovnikov
4-MethylstyreneThiophenol1-(4-Methylphenyl)-2-fluoro-1-(phenylthio)ethane92Markovnikov
1,1-DiphenylethyleneThiophenol2-Fluoro-1,1-diphenyl-1-(phenylthio)ethane95Markovnikov
α-Methylstyrene4-Chlorothiophenol2-Fluoro-1-(4-chlorophenylthio)-1-phenylpropane82Markovnikov

Part 2: Vicinal Fluoroselenation of Olefins

The vicinal fluoroselenation of olefins provides a direct route to β-fluoro selenoethers, which are of significant interest in medicinal chemistry.

General Reaction Mechanism

Similar to fluorosulfenylation, the fluoroselenation of olefins is believed to proceed through a seleniranium ion intermediate. This intermediate is formed by the electrophilic attack of a selenium species on the double bond. A subsequent nucleophilic attack by a fluoride source opens the ring, leading to the anti-difunctionalized product.

G cluster_mech Fluoroselenation Mechanism Olefin Olefin (C=C) Seleniranium Seleniranium Ion Olefin->Seleniranium + 'RSe+' Selenium_Source Electrophilic Selenium Source ('RSe+') Selenium_Source->Seleniranium Product β-Fluoro Selenoether Seleniranium->Product + 'F-' (anti-attack) Fluoride Fluoride Source ('F-') Fluoride->Product

Caption: Generalized mechanism for vicinal fluoroselenation.

Protocol 3: Phenylselenofluorination with N-Phenylselenophthalimide (NPSP)

One of the earliest examples of fluoroselenation, reported in 1985, utilized N-phenylselenophthalimide (NPSP) as an electrophilic selenium source and a hydrogen fluoride-pyridine complex as the fluoride source.

Experimental Protocol:

  • To a stirred solution of the alkene (e.g., cyclooctene, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C under a nitrogen atmosphere, add N-phenylselenophthalimide (NPSP, 1.1 mmol).

  • Add hydrogen fluoride-pyridine (70% HF, ~2.0 mmol) dropwise via a plastic syringe.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the β-fluoro selenoether.

Quantitative Data Summary:

Alkene SubstrateProductYield (%)StereoselectivityRef.
Cyclooctenetrans-1-Fluoro-2-(phenylselanyl)cyclooctane80Anti-addition
1-Decene1-Fluoro-2-(phenylselanyl)decane75Anti-Markovnikov
Styrene2-Fluoro-1-phenyl-1-(phenylselanyl)ethane72Markovnikov
Cyclohexenetrans-1-Fluoro-2-(phenylselanyl)cyclohexane82Anti-addition
Protocol 4: Electrochemical Fluoroselenation of Alkenes

An environmentally friendly electrochemical protocol was developed by Ye and coworkers, using diaryl diselenides as the selenium source and Et₃N·3HF as the fluoride source.

Experimental Protocol:

  • Set up an undivided three-necked flask (25 mL) with a magnetic stir bar, a carbon cloth anode (15 mm x 15 mm), and a platinum plate cathode (15 mm x 15 mm).

  • Add the diaryl diselenide (e.g., diphenyl diselenide, 0.3 mmol) to the flask.

  • Purge the system with nitrogen.

  • Inject anhydrous dichloromethane (DCM, 10 mL), the alkene substrate (0.51 mmol, 1.7 equiv.), and Et₃N·3HF (0.5 mL) into the flask.

  • Stir the mixture at room temperature and conduct the electrolysis at a constant current of 20 mA.

  • The reaction is typically complete in 5 hours (monitor by TLC).

  • After completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue via flash column chromatography on silica gel to afford the β-fluoro selenoether.

Quantitative Data Summary:

Alkene SubstrateDiselenide SubstrateProductYield (%)RegioselectivityRef.
StyreneDiphenyl diselenide2-Fluoro-1-phenyl-1-(phenylselanyl)ethane94Markovnikov
4-ChlorostyreneDiphenyl diselenide1-(4-Chlorophenyl)-2-fluoro-1-(phenylselanyl)ethane96Markovnikov
1-OcteneDiphenyl diselenide1-Fluoro-2-(phenylselanyl)octane85Anti-Markovnikov
AnetholeBis(4-methoxyphenyl) diselenide2-Fluoro-1-(4-methoxyphenyl)-1-(4-methoxyphenylselanyl)propane88Markovnikov

Application Notes and Protocols: Fluorinated Amino Acids from Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids offers a powerful tool for modulating the properties of peptides and proteins. Fluorination can enhance metabolic stability, alter conformational preferences, and improve binding affinity, making fluorinated amino acids highly valuable in drug discovery and chemical biology. While a variety of synthetic strategies exist, the use of small, fluorinated building blocks provides a versatile and efficient approach to constructing these valuable molecules.

Note on 1,2-Difluoroaminopropane: A thorough review of the scientific literature did not yield specific methods or protocols for the use of this compound as a direct building block for the synthesis of fluorinated amino acids. The following application notes and protocols detail established and general methodologies for the synthesis of fluorinated amino acids starting from other relevant fluorinated building blocks. These methods provide a foundational understanding of the "fluorinated building block" approach.

General Strategies for Synthesizing Fluorinated Amino Acids

The synthesis of fluorinated amino acids can be broadly categorized into two main strategies:

  • Direct Fluorination: Introduction of fluorine onto a pre-existing amino acid scaffold.

  • Fluorinated Building Block Approach: Elaboration of a small, fluorinated molecule into the target amino acid.[1][2]

This document focuses on the Fluorinated Building Block Approach , which offers significant advantages in controlling the position and number of fluorine atoms.

Application: Synthesis of β-Fluoro-α-Amino Acids via Ring-Opening of Fluorinated Aziridines

One effective strategy for synthesizing β-fluoro-α-amino acids involves the nucleophilic ring-opening of activated aziridines with a fluoride source. This method provides good stereochemical control.

Experimental Protocol: Asymmetric Synthesis of a β-Fluoro-α-Amino Acid Derivative

This protocol is adapted from methodologies described for the synthesis of β-fluoro α-amino acids.[3]

Step 1: Synthesis of the N-Tosyl-2-aziridinecarboxylate Precursor

  • To a solution of the corresponding serine methyl ester derivative (1.0 eq) in dry dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (2.5 eq).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the corresponding O-tosyl-serine derivative.

  • Treat the O-tosyl-serine derivative with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) in DCM at room temperature to induce cyclization to the N-tosyl-2-aziridinecarboxylate.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous ammonium chloride, dry the organic layer, and concentrate.

  • Purify the aziridine by column chromatography.

Step 2: Regioselective Ring-Opening with Fluoride

  • Dissolve the N-tosyl-2-aziridinecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Add tetrabutylammonium fluoride (TBAF) (3.0 eq, 1 M solution in THF).

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the β-fluoro-α-amino acid derivative.

Quantitative Data

The following table summarizes representative yields for the key steps in the synthesis of β-fluoro-α-amino acid derivatives via aziridine ring-opening.

StepStarting MaterialProductReagentsYield (%)Reference
AziridinationO-Tosyl-Serine DerivativeN-Tosyl-2-aziridinecarboxylateDBU85-95[3]
Fluorinative Ring-OpeningN-Tosyl-2-aziridinecarboxylateβ-Fluoro-α-amino acid derivativeTBAF60-80[3]

Application: Synthesis of α,α-Difluoro-β-Amino Amides via Reformatsky Reaction

A direct approach to α,α-difluoro-β-amino amides involves the zinc-promoted Reformatsky reaction of aldimines with bromodifluoroacetamides.

Experimental Protocol: Zinc-Promoted Reformatsky Reaction

This protocol is based on the direct synthesis of α,α-difluoro-β-amino amides.

Reaction Setup:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add zinc powder (2.0 eq).

  • Add anhydrous tetrahydrofuran (THF, 0.2 M).

  • Add trimethylsilyl chloride (TMSCl) (0.8 eq) and stir the suspension for 15 minutes at room temperature.

  • Add a solution of the aldimine (1.0 eq) and bromodifluoroacetamide (1.5 eq) in anhydrous THF via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the α,α-difluoro-β-amino amide.

Quantitative Data

The following table presents the yields for the synthesis of various N-PMP protected α,α-difluoro-β-amino-β-aryl amides using the zinc-promoted Reformatsky reaction.

Aldimine Substituent (Aryl Group)Yield (%)
Phenyl95
4-Methoxyphenyl92
4-Chlorophenyl88
2-Methoxyphenyl70
2-Naphthyl63

Visualizations

Synthetic Pathway for β-Fluoro-α-Amino Acids via Aziridine Ring-Opening

G serine Serine Derivative tosyl_serine O-Tosyl-Serine Derivative serine->tosyl_serine TsCl, Et3N aziridine N-Tosyl-2-aziridine -carboxylate tosyl_serine->aziridine DBU fluoro_aa β-Fluoro-α-amino acid Derivative aziridine->fluoro_aa TBAF

Caption: Synthesis of β-fluoro-α-amino acids.

Experimental Workflow for the Zinc-Promoted Reformatsky Reaction

G start Start: Flame-dried flask under Argon add_zn Add Zinc powder and THF start->add_zn add_tmscl Add TMSCl, stir 15 min add_zn->add_tmscl add_reagents Add Aldimine and Bromodifluoroacetamide in THF add_tmscl->add_reagents react Stir at room temperature (4-6h) add_reagents->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Product: α,α-Difluoro-β-amino amide purify->product

Caption: Reformatsky reaction workflow.

Conclusion

The use of fluorinated building blocks is a cornerstone of modern medicinal chemistry for the synthesis of novel fluorinated amino acids. The protocols and data presented here for the synthesis of β-fluoro-α-amino acids and α,α-difluoro-β-amino amides illustrate the utility and versatility of this approach. While direct application of this compound remains an unexplored area, the principles outlined in these established methods provide a strong foundation for the development of new synthetic routes to valuable fluorinated amino acids for drug discovery and development.

References

Synthetic Routes to Fluorinated Amines Using CO2 and CS2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery. Fluorination can profoundly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for the synthesis of valuable fluorinated amines, specifically carbamoyl fluorides, thiocarbamoyl fluorides, and trifluoromethylamines, utilizing the abundant and benign C1 sources, carbon dioxide (CO₂) and carbon disulfide (CS₂).[1][2][3] These methods offer a significant advantage over traditional routes that often employ toxic and hazardous reagents like phosgene derivatives.

Application Notes

The synthesis of fluorinated amines through the activation of CO₂ and CS₂ represents a green and efficient approach to accessing key structural motifs for drug development.[2] Carbamoyl fluorides are recognized for their increased stability compared to other halogenated analogs and serve as important building blocks.[1] Thiocarbamoyl fluorides are not only valuable compounds in their own right but also serve as key intermediates for the synthesis of trifluoromethylamines.[1][2] The ability to leverage readily available amines and simple C1 sources under mild conditions makes these synthetic strategies highly attractive for medicinal chemistry campaigns and large-scale synthesis.[4]

The methodologies described herein are primarily based on the work of Tlili and coworkers, who have developed robust protocols for the deoxyfluorination of CO₂ and the fluorinative desulfurization of CS₂.[1][2] These transformations are typically mediated by a deoxyfluorinating agent, such as (diethylamino)sulfur trifluoride (DAST), and can be performed at room temperature with atmospheric pressure of the C1 gas. The versatility of these methods allows for the synthesis of a diverse range of fluorinated amine derivatives from various amine precursors.

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic transformations for the preparation of carbamoyl fluorides, thiocarbamoyl fluorides, and trifluoromethylamines.

Synthesis_of_Carbamoyl_Fluorides Amine Amine reaction + Amine->reaction CO2 CO2 (1 atm) CO2->reaction DAST DAST DAST->reaction DMAP DMAP DMAP->reaction CarbamoylFluoride Carbamoyl Fluoride reaction->CarbamoylFluoride ACN, rt

Figure 1: Synthesis of Carbamoyl Fluorides via CO₂ Deoxyfluorination.

Synthesis_of_Thiocarbamoyl_Fluorides Amine Amine reaction + Amine->reaction CS2 CS2 CS2->reaction DAST DAST DAST->reaction DIPEA DIPEA DIPEA->reaction ThiocarbamoylFluoride Thiocarbamoyl Fluoride reaction->ThiocarbamoylFluoride DCM, rt

Figure 2: Synthesis of Thiocarbamoyl Fluorides via CS₂ Fluorinative Desulfurization.

Synthesis_of_Trifluoromethylamines ThiocarbamoylFluoride Thiocarbamoyl Fluoride reaction + ThiocarbamoylFluoride->reaction AgF AgF (excess) AgF->reaction Trifluoromethylamine Trifluoromethylamine reaction->Trifluoromethylamine MeCN, 50 °C

Figure 3: Synthesis of Trifluoromethylamines from Thiocarbamoyl Fluorides.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of representative carbamoyl fluorides and thiocarbamoyl fluorides.

Table 1: Synthesis of Carbamoyl Fluorides via CO₂ Deoxyfluorination [4]

EntryAmine SubstrateProductYield (%)
1MorpholineMorpholine-4-carbonyl fluoride95
2PiperidinePiperidine-1-carbonyl fluoride92
3PyrrolidinePyrrolidine-1-carbonyl fluoride85
4DibenzylamineN,N-Dibenzylcarbamoyl fluoride98
5AnilineN-Phenylcarbamoyl fluoride75
6N-MethylanilineN-Methyl-N-phenylcarbamoyl fluoride88

General Conditions: Amine (1 mmol), DAST (1 mmol), DMAP (1 mmol), CO₂ (1 atm), ACN (2 mL), room temperature, 2 hours.[4]

Table 2: Synthesis of Thiocarbamoyl Fluorides via CS₂ Fluorinative Desulfurization [1][2]

EntryAmine SubstrateProductYield (%)
1MorpholineMorpholine-4-carbothioyl fluoride85
2PiperidinePiperidine-1-carbothioyl fluoride82
3PyrrolidinePyrrolidine-1-carbothioyl fluoride78
4DibenzylamineN,N-Dibenzylcarbothioyl fluoride91
5AnilineN-Phenylcarbothioyl fluoride65
6N-MethylanilineN-Methyl-N-phenylcarbothioyl fluoride75

General Conditions: Amine, CS₂, DAST, DIPEA, DCM, room temperature.[1][2]

Table 3: Synthesis of Trifluoromethylamines from Thiocarbamoyl Fluorides [1][2]

EntryThiocarbamoyl Fluoride SubstrateProductYield (%)
1Morpholine-4-carbothioyl fluoride4-(Trifluoromethyl)morpholine90
2Piperidine-1-carbothioyl fluoride1-(Trifluoromethyl)piperidine88
3N,N-Dibenzylcarbothioyl fluorideN,N-Dibenzyl-1,1,1-trifluoromethanamine95

General Conditions: Thiocarbamoyl fluoride, AgF (excess), MeCN, 50 °C.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Carbamoyl Fluorides [4]

  • To a dried Schlenk tube equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 equiv) and 4-(dimethylamino)pyridine (DMAP) (1.0 mmol, 1.0 equiv).

  • Evacuate and backfill the Schlenk tube with carbon dioxide (CO₂) gas (1 atm) from a balloon.

  • Add anhydrous acetonitrile (ACN, 2.0 mL) to the reaction mixture.

  • Stir the mixture at room temperature for 5 minutes.

  • Slowly add (diethylamino)sulfur trifluoride (DAST) (1.0 mmol, 1.0 equiv) to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Upon completion of the reaction (monitored by TLC or ¹⁹F NMR), quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired carbamoyl fluoride.

Protocol 2: General Procedure for the Synthesis of Thiocarbamoyl Fluorides [1][2]

  • To a dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv).

  • Dissolve the amine in anhydrous dichloromethane (DCM).

  • Add carbon disulfide (CS₂) (1.2 equiv) to the solution.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) to the reaction mixture.

  • Slowly add (diethylamino)sulfur trifluoride (DAST) (1.2 equiv) to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired thiocarbamoyl fluoride.

Protocol 3: General Procedure for the Synthesis of Trifluoromethylamines [1][2]

  • To a dried vial, add the thiocarbamoyl fluoride (1.0 equiv) and silver(I) fluoride (AgF) (3.0 equiv).

  • Add anhydrous acetonitrile (MeCN) to the vial.

  • Seal the vial and heat the reaction mixture to 50 °C.

  • Stir the reaction at 50 °C for the required time (monitored by ¹⁹F NMR).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with acetonitrile.

  • Concentrate the filtrate under reduced pressure to afford the desired trifluoromethylamine. Further purification may be performed by column chromatography if necessary.

References

Deoxofluorination Reactions Using Aminodifluorosulfinium Salts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a critical strategy in modern drug discovery and agrochemical development, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2] Deoxofluorination, the conversion of hydroxyl and carbonyl groups to fluorides and gem-difluorides, respectively, is a fundamental transformation to achieve this.[1][2] While traditional reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) have been widely used, they suffer from significant drawbacks, including thermal instability and high reactivity with water, posing handling and safety challenges.[1]

A new class of crystalline, thermally stable, and easy-to-handle deoxofluorinating reagents, aminodifluorosulfinium salts, has emerged as a safer and often more selective alternative.[1][3] Commercially available examples include XtalFluor-E® (diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M® (morpholinodifluorosulfinium tetrafluoroborate).[4] These reagents offer significant advantages in terms of safety, stability, and handling, making them highly attractive for both small-scale synthesis and large-scale production.[3][5]

Advantages of Aminodifluorosulfinium Salts

  • Enhanced Thermal Stability: These crystalline salts exhibit higher decomposition temperatures compared to DAST and Deoxo-Fluor, reducing the risk of explosive decomposition.[1][3]

  • Ease of Handling: As crystalline solids, they are easier to handle, weigh, and store compared to the fuming, moisture-sensitive liquids DAST and Deoxo-Fluor.[1][3] They do not react violently with water.[1][2]

  • Improved Selectivity: In many cases, aminodifluorosulfinium salts provide higher yields of the desired fluorinated product with fewer elimination byproducts compared to traditional reagents.[1][6]

  • Milder Reaction Conditions: Deoxofluorination reactions using these salts can often be carried out at room temperature.[7][8]

  • Compatibility: Unlike reagents that generate significant amounts of corrosive hydrogen fluoride (HF), XtalFluor reagents can often be used in standard borosilicate glassware.[4]

Reaction Mechanism and the Role of Promoters

Aminodifluorosulfinium salts alone are often poor deoxofluorinating agents, particularly for carbonyl compounds.[1][2] Their reactivity is significantly enhanced by the addition of an exogenous fluoride source, which acts as a promoter.[1][2] Triethylamine trihydrofluoride (Et₃N·3HF) is a commonly used promoter that is less corrosive than anhydrous HF and can be handled in standard glassware.[4]

The proposed general mechanism involves the activation of the alcohol or carbonyl group by the aminodifluorosulfinium salt, followed by nucleophilic attack of the fluoride ion from the promoter to displace the oxygen and form the C-F bond.

Deoxofluorination_Mechanism cluster_activation Activation cluster_fluorination Fluorination Substrate R-OH / R₂C=O Intermediate Activated Intermediate Substrate->Intermediate + [R'₂NSF₂]⁺ Reagent [R'₂NSF₂]⁺BF₄⁻ Product R-F / R₂CF₂ Intermediate->Product + F⁻ (from Promoter) Promoter Et₃N·3HF

Caption: Generalized mechanism of deoxofluorination using aminodifluorosulfinium salts.

Applications in Organic Synthesis

Aminodifluorosulfinium salts are versatile reagents for the deoxofluorination of a wide range of substrates.

Deoxofluorination of Alcohols

Primary, secondary, and tertiary alcohols can be efficiently converted to their corresponding alkyl fluorides. The reactions are typically high-yielding and show good functional group tolerance.

Table 1: Deoxofluorination of Various Alcohols with XtalFluor-E and Et₃N·3HF

EntrySubstrate (Alcohol)ProductYield (%)ConditionsReference
13-Phenylpropan-1-ol1-Fluoro-3-phenylpropane85XtalFluor-E (1.5 equiv), Et₃N·3HF (2.0 equiv), CH₂Cl₂, rt, 2h[9]
2CyclohexanolFluorocyclohexane75XtalFluor-E (1.5 equiv), Et₃N·2HF (in situ), CH₂Cl₂, rt[4]
3Geraniol1-Fluoro-3,7-dimethylocta-2,6-diene82XtalFluor-E (1.5 equiv), Et₃N·2HF (in situ), CH₂Cl₂, rt[9]
4Adamantan-1-ol1-Fluoroadamantane95XtalFluor-E (1.5 equiv), Et₃N·3HF (2.0 equiv), CH₂Cl₂, rt[4]
Deoxofluorination of Carbonyls (Aldehydes and Ketones)

Aldehydes and ketones are converted to the corresponding gem-difluoroalkanes. These reactions are crucial for the synthesis of difluoromethyl and difluoromethylene-containing compounds, which are important motifs in medicinal chemistry.

Table 2: Deoxofluorination of Aldehydes and Ketones with XtalFluor Reagents

EntrySubstrate (Carbonyl)Reagent/PromoterProductYield (%)ConditionsReference
14-tert-ButylcyclohexanoneXtalFluor-E / Et₃N·3HF1-tert-Butyl-4,4-difluorocyclohexane92CH₂Cl₂, rt[1]
23-PhenylpropionaldehydeXtalFluor-E / Et₃N·3HF1,1-Difluoro-3-phenylpropane91CH₂Cl₂, rt, 2h[9]
3Ethyl 2-oxo-2-phenylacetateXtalFluor-E / Et₃N·2HFEthyl 2,2-difluoro-2-phenylacetate88CH₂Cl₂, rt[9]
4Aromatic AldehydesXtalFluor-EDifluoromethyl Aromatics21-87No added solvent, rt[7][8]

Experimental Protocols

Safety Precautions: While safer than DAST, aminodifluorosulfinium salts and fluoride promoters should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for the Deoxofluorination of an Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Protocol_Alcohol Start Start Setup To a stirred solution of the alcohol (1.0 mmol) in anhydrous CH₂Cl₂ (3.0 mL) at room temperature, add triethylamine trihydrofluoride (2.0 mmol). Start->Setup Addition Add XtalFluor-E (1.5 mmol) portionwise. Setup->Addition Reaction Stir the reaction mixture at room temperature. Addition->Reaction Monitoring Monitor the reaction progress by TLC or LC-MS. Reaction->Monitoring Quench Upon completion, carefully quench the reaction with a 5% aqueous sodium bicarbonate solution. Monitoring->Quench Extraction Extract the aqueous layer with CH₂Cl₂ (2x). Quench->Extraction Drying Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Extraction->Drying Purification Purify the crude product by flash chromatography. Drying->Purification End End Purification->End

Caption: Experimental workflow for alcohol deoxofluorination.

Detailed Steps:

  • To a stirred solution of the alcohol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 3.0 mL) in a plastic or Teflon vial at room temperature, add triethylamine trihydrofluoride (Et₃N·3HF, 2.0 mmol, 2.0 equiv).

  • To this mixture, add diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E, 1.5 mmol, 1.5 equiv) portionwise over 5 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a 5% aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.

Protocol 2: General Procedure for the Deoxofluorination of an Aldehyde or Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Protocol_Carbonyl Start Start Setup To a solution of triethylamine trihydrofluoride (2.0 mmol) in dichloromethane (3.0 mL) at room temperature, add XtalFluor-E (1.5 mmol). Start->Setup Addition Add the aldehyde or ketone (1.0 mmol). Setup->Addition Reaction Stir the reaction mixture at room temperature for 2-18 h. Addition->Reaction Monitoring Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR. Reaction->Monitoring Quench Upon completion, carefully quench the reaction with a 5% aqueous sodium bicarbonate solution. Monitoring->Quench Extraction Extract the aqueous layer with CH₂Cl₂ (2x). Quench->Extraction Drying Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Extraction->Drying Purification Purify the crude product by flash chromatography. Drying->Purification End End Purification->End

Caption: Experimental workflow for carbonyl deoxofluorination.

Detailed Steps:

  • To a solution of triethylamine trihydrofluoride (Et₃N·3HF, 2.0 mmol, 2.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 3.0 mL) in a plastic or Teflon vial at room temperature, add diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E, 1.5 mmol, 1.5 equiv).[9]

  • To this mixture, add the aldehyde or ketone (1.0 mmol, 1.0 equiv).[9]

  • Stir the reaction mixture at room temperature for 2-18 hours and monitor its progress by TLC, gas chromatography-mass spectrometry (GC-MS), or ¹⁹F NMR.

  • Upon completion, carefully quench the reaction by the slow addition of a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.[9]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).[9]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluoroalkane.

Conclusion

Aminodifluorosulfinium salts represent a significant advancement in deoxofluorination chemistry, offering a safer, more stable, and often more selective alternative to traditional reagents. Their ease of handling and broad substrate scope make them valuable tools for the synthesis of fluorinated molecules in academic and industrial research, particularly in the fields of medicinal chemistry and drug development. The protocols provided herein serve as a starting point for the application of these powerful reagents in your own research endeavors.

References

Application Notes and Protocols for the Preparation of Fluoro Compounds from Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of fluoro compounds from primary amines, a critical transformation in medicinal chemistry and materials science. The introduction of fluorine into organic molecules can significantly modulate their biological activity, metabolic stability, and physicochemical properties. The following sections detail established and modern methodologies for this conversion, with a focus on practical application and safety considerations.

The Balz-Schiemann Reaction: A Classic Approach to Aryl Fluorides

The Balz-Schiemann reaction is a cornerstone for the synthesis of aryl fluorides from primary aromatic amines.[1][2] The process involves the diazotization of an aniline derivative, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[2] While traditionally effective, the isolation of diazonium salts poses significant safety risks due to their potential for explosive decomposition.[1][3] Modern continuous flow protocols have been developed to mitigate these hazards by avoiding the isolation of these energetic intermediates.[1][3][4]

Experimental Protocol: Continuous Flow Balz-Schiemann Reaction

This protocol is adapted from a scalable continuous flow synthesis of an aryl fluoride.[1][3][5]

Materials:

  • Aryl amine

  • Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Appropriate organic solvent (e.g., acetonitrile, water)

  • Continuous flow reactor system with multiple pumps and temperature-controlled reaction zones

Procedure:

  • Stream A (Aryl Amine Solution): Prepare a solution of the aryl amine in a suitable solvent.

  • Stream B (Diazotization Agent): Prepare a solution of sodium nitrite in water.

  • Stream C (Acid): Use a solution of tetrafluoroboric acid.

  • Reaction Setup: The continuous flow system consists of a premixing zone, a diazotization zone, and a thermal decomposition zone, each with controlled residence times and temperatures.[1]

  • Diazotization: The streams are pumped into the flow reactor. The diazotization is typically performed at a low temperature (e.g., 10 °C) with a residence time of around 10 minutes.[1][3]

  • Thermal Decomposition: The reaction mixture then flows into a heated zone (e.g., 60 °C) for a short residence time (e.g., 5.4 seconds) to induce the decomposition of the diazonium salt to the corresponding aryl fluoride.[1][3]

  • Work-up: The output stream is collected and subjected to standard extraction and purification procedures to isolate the aryl fluoride.

Quantitative Data for Continuous Flow Balz-Schiemann Reaction
ParameterValueReference
Diazotization Temperature10 °C[1]
Diazotization Residence Time10 minutes[1]
Decomposition Temperature60 °C[1]
Decomposition Residence Time5.4 seconds[1]
Typical Yield~70%[1][3]

Balz-Schiemann Reaction Workflow

Balz_Schiemann_Workflow cluster_diazotization Diazotization cluster_decomposition Thermal Decomposition ArylAmine Aryl Amine (Ar-NH2) DiazoniumSalt Aryl Diazonium Tetrafluoroborate (Ar-N2+BF4-) ArylAmine->DiazoniumSalt 0-10 °C NaNO2 NaNO2 / HBF4 NaNO2->DiazoniumSalt ArylFluoride Aryl Fluoride (Ar-F) DiazoniumSalt->ArylFluoride Heat (Δ) Byproducts N2 + BF3

Caption: Workflow of the Balz-Schiemann Reaction.

Copper-Mediated Fluoro-deamination (Sandmeyer-type Fluorination)

A significant advancement in the synthesis of aryl fluorides from anilines is the development of a copper-mediated fluoro-deamination reaction. This method functions as a Sandmeyer-type fluorination, allowing for the direct conversion of anilines to aryl fluorides in a single step, which is particularly valuable for late-stage fluorination in drug discovery.[6] This approach is also amenable to radiolabeling with ¹⁸F for applications in positron emission tomography (PET).[6]

Experimental Protocol: Copper(I)-Mediated Fluoro-deamination

This protocol is a general representation based on the development of a Cu(I)-mediated fluoro-deamination method.[6]

Materials:

  • Aniline derivative

  • tert-Butyl nitrite (t-BuONO)

  • Copper(I) iodide (CuI) or other Cu(I) source

  • Fluoride source (e.g., tetrabutylammonium fluoride - TBAF)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline derivative in the anhydrous solvent.

  • Addition of Reagents: Add the copper(I) source, followed by the fluoride source.

  • Initiation of Diazotization: Cool the reaction mixture to the appropriate temperature (e.g., 0 °C) and add tert-butyl nitrite dropwise.

  • Reaction Progression: Allow the reaction to stir at the specified temperature for the required duration. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. The crude product is then purified by column chromatography to yield the pure aryl fluoride.

Quantitative Data for Copper-Mediated Fluoro-deamination
Substrate TypeIsolated Radiochemical YieldReference
Electron-rich anilines11% - 81%[6]
Electron-deficient anilines11% - 81%[6]
Heterocyclic anilines11% - 81%[6]

Note: Yields are reported for radiolabeled products and are indicative of the reaction's scope.

Copper-Mediated Fluoro-deamination Workflow

Sandmeyer_Fluorination_Workflow cluster_reaction One-Pot Synthesis Aniline Aniline (Ar-NH2) ArylFluoride Aryl Fluoride (Ar-F) Aniline->ArylFluoride In situ diazotization & fluorination Reagents t-BuONO, Cu(I), F- Reagents->ArylFluoride HF_Diazotization_Workflow Start Aromatic Amine in Anhydrous HF Diazotization Addition of NaNO2 (-20 to 10 °C) Start->Diazotization Decomposition Heating to Decompose Diazonium Fluoride Diazotization->Decomposition Product Aryl Fluoride Decomposition->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Organofluorine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Synthesis of Organofluorine Compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of these vital molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Troubleshooting Guide

This guide provides solutions to common problems encountered during organofluorine synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield in Nucleophilic Fluorination

Question: I am performing a nucleophilic fluorination reaction (e.g., using KF or CsF) on an alkyl halide/sulfonate, but I am observing very low to no yield of my desired fluorinated product. What are the possible causes and how can I troubleshoot this?

Answer:

Low yields in nucleophilic fluorination are a common issue and can stem from several factors. Here is a step-by-step troubleshooting approach:

  • Inadequate Fluoride Source Activity:

    • Cause: Alkali metal fluorides like potassium fluoride (KF) have high lattice energy and low solubility in many organic solvents, which reduces the effective concentration of nucleophilic fluoride.[1][2] The presence of trace amounts of water can also hydrate the fluoride ion, further decreasing its nucleophilicity.

    • Solution:

      • Drying the Fluoride Salt: Ensure your fluoride salt is rigorously dried before use. This can be done by heating under vacuum.

      • Phase-Transfer Catalysts: Employ a phase-transfer catalyst such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt to increase the solubility of the fluoride salt in aprotic solvents.[1]

      • Alternative Fluoride Sources: Consider using more soluble fluoride sources like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF). However, be aware that TBAF is hygroscopic and can decompose.[2]

  • Poor Leaving Group:

    • Cause: The rate of SN2 reactions is highly dependent on the quality of the leaving group. Iodides are generally better leaving groups than bromides, which are better than chlorides. Mesylates and tosylates are also excellent leaving groups.

    • Solution: If possible, convert your substrate to one with a better leaving group (e.g., from a chloride to an iodide or a tosylate).

  • Side Reactions:

    • Cause: The fluoride ion is basic, which can lead to competing elimination (E2) reactions, especially with secondary and tertiary substrates, resulting in the formation of alkenes.[3]

    • Solution:

      • Optimize Reaction Temperature: Lowering the reaction temperature can favor the substitution reaction over elimination.

      • Solvent Choice: Use polar aprotic solvents like acetonitrile, DMF, or DMSO to enhance the nucleophilicity of the fluoride ion without promoting elimination as much as protic solvents would.

  • Steric Hindrance:

    • Cause: SN2 reactions are sensitive to steric hindrance at the reaction center. Bulky substrates will react much slower.

    • Solution: For highly hindered substrates, alternative fluorination methods may be necessary.

Issue 2: Unwanted Side Products in Electrophilic Fluorination

Question: I am using an electrophilic fluorinating agent like Selectfluor® for the fluorination of my electron-rich substrate (e.g., a phenol or an enolate), and I am observing a mixture of products. How can I improve the selectivity of my reaction?

Answer:

Electrophilic fluorinations can sometimes lead to a lack of selectivity, producing regioisomers or dearomatized byproducts.[4] Here’s how to address this:

  • Regioselectivity Issues in Aromatic Fluorination:

    • Cause: The fluorination of electron-rich aromatic compounds can often result in a mixture of ortho and para isomers.

    • Solution:

      • Directing Groups: The inherent directing effects of the substituents on your aromatic ring will play a major role. Consider if a change in protecting groups or substitution pattern could favor the desired isomer.

      • Bulky Reagents: While not always straightforward, using a bulkier fluorinating agent or catalyst system can sometimes improve selectivity for the less sterically hindered position.

  • Dearomatization of Phenols:

    • Cause: Phenols are highly activated and can undergo dearomatization upon electrophilic attack.

    • Solution: Protecting the phenol as an ether or an ester before fluorination can prevent this side reaction. The protecting group can be removed after the fluorination step.

  • Reaction with Solvent or Other Nucleophiles:

    • Cause: In some cases, the intermediate formed after the initial electrophilic attack can be trapped by the solvent or other nucleophiles present in the reaction mixture.

    • Solution:

      • Solvent Choice: Use a non-nucleophilic solvent.

      • Control of Nucleophiles: Ensure the reaction is free from unintended nucleophilic species.

Issue 3: Decomposition of Deoxyfluorination Reagents (e.g., DAST)

Question: I am performing a deoxyfluorination of an alcohol using DAST, and the reaction is not proceeding as expected, or I am concerned about the stability of the reagent. What are the best practices for handling DAST and similar reagents?

Answer:

Deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) are highly effective but require careful handling due to their reactivity and potential for thermal decomposition.

  • Reagent Instability:

    • Cause: DAST can undergo exothermic decomposition at elevated temperatures (above 90°C), which can be dangerous.[5] It is also sensitive to moisture.

    • Solution:

      • Temperature Control: Always run the reaction at low temperatures to start (typically -78°C or 0°C) and allow it to warm slowly to room temperature.[5] Avoid heating the reaction mixture unless you have specific, reliable protocols.

      • Moisture-Free Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

      • Storage: Store DAST and similar reagents in a cool, dry place, and handle them in a fume hood.

  • Alternative, More Stable Reagents:

    • Deoxo-Fluor®: This reagent has similar reactivity to DAST but is more thermally stable.[5]

    • PyFluor: A sulfonyl fluoride-based reagent that is also known for its improved stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with fluorinating agents?

A1: Safety is paramount when handling fluorinating agents due to their high reactivity and potential toxicity.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves (check for compatibility with the specific reagent and solvents).

  • Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: Many fluorinating agents are moisture-sensitive, so reactions should be carried out under an inert atmosphere (nitrogen or argon).

  • Quenching: Be cautious when quenching the reaction. Slow addition of a quenching agent (e.g., saturated sodium bicarbonate solution for acidic byproducts) is recommended.

  • HF Exposure: Many fluorination reactions can generate hydrogen fluoride (HF) as a byproduct. HF is extremely corrosive and toxic. In case of skin contact, immediate and specialized medical attention is required. Calcium gluconate gel should be readily available as a first-aid measure for HF burns.

Q2: How do I choose the right fluorinating agent for my synthesis?

A2: The choice of fluorinating agent depends on the desired transformation and the nature of your substrate. A general classification is based on whether the fluorine is introduced as a nucleophile or an electrophile.

  • Nucleophilic Fluorination: For converting alcohols, alkyl halides, or sulfonates to alkyl fluorides.

    • Reagents: KF, CsF, TBAF (for SNAr or SN2), DAST, Deoxo-Fluor® (for deoxyfluorination).

    • Considerations: Choose based on substrate reactivity, steric hindrance, and potential for elimination side reactions.

  • Electrophilic Fluorination: For fluorinating electron-rich species like enolates, silyl enol ethers, and activated aromatic rings.

    • Reagents: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI).

    • Considerations: Choose based on the nucleophilicity of your substrate and the desired selectivity.

Q3: Why is the incorporation of fluorine so important in drug discovery?

A3: The introduction of fluorine into a drug candidate can significantly enhance its pharmacological properties.

  • Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways at that position, increasing the drug's half-life.

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with the target protein.

  • Lipophilicity and Permeability: The addition of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can affect a drug's absorption and distribution.

Data Presentation

Table 1: Comparison of Common Fluorinating Agents
Fluorinating AgentTypeCommon ApplicationsAdvantagesDisadvantages
Potassium Fluoride (KF) NucleophilicSNAr, SN2 reactionsInexpensive, readily availableLow solubility, requires phase-transfer catalysts, can be basic
Cesium Fluoride (CsF) NucleophilicSNAr, SN2 reactionsMore soluble and reactive than KFMore expensive than KF
DAST NucleophilicDeoxyfluorination of alcoholsMild conditions, effective for primary and secondary alcoholsThermally unstable, moisture-sensitive
Deoxo-Fluor® NucleophilicDeoxyfluorination of alcoholsMore thermally stable than DASTMore expensive than DAST
Selectfluor® ElectrophilicFluorination of enolates, activated arenesStable, easy to handle, solid reagentCan act as an oxidant, may lead to side reactions
NFSI ElectrophilicFluorination of enolates, organometallicsSolid, stable reagent, broad substrate scopeCan be less reactive than Selectfluor®
Togni's Reagent ElectrophilicTrifluoromethylation of various nucleophilesReadily available, broad functional group toleranceCan have explosive properties
Table 2: Examples of Reaction Conditions and Yields for Common Fluorination Reactions
Reaction TypeSubstrateFluorinating AgentConditionsYield (%)Reference
Nucleophilic Aromatic Fluorination 4-NitrochlorobenzeneKF, 18-crown-6DMSO, 150°C, 24h85[7]
Nucleophilic Aromatic Fluorination 2-ChloropyridineCsFNMP, 180°C, 12h78[8]
Deoxyfluorination 1-OctanolDASTCH2Cl2, -78°C to rt90[9]
Deoxyfluorination CyclohexanolDeoxo-Fluor®Toluene, rt, 2h85[5]
Electrophilic Fluorination 1-IndanoneSelectfluor®MeCN, rt, 1h95[10]
Electrophilic Fluorination Ethyl 2-oxocyclohexanecarboxylateNFSI, Pd catalystIonic liquid, rt, 2h92[10]
Trifluoromethylation ThiophenolTogni's ReagentMeCN, rt, 1h98[11]
Trifluoromethylation AnisoleTogni's Reagent, Cu catalystDCE, 60°C, 12h75[4]

Experimental Protocols

Protocol 1: Deoxyfluorination of a Primary Alcohol using DAST

Objective: To convert a primary alcohol to the corresponding primary alkyl fluoride.

Materials:

  • Primary alcohol (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon line.

Procedure:

  • Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM and add it to the flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Fluorination of an Activated Aryl Chloride using KF

Objective: To synthesize an aryl fluoride from an electron-deficient aryl chloride.

Materials:

  • Activated aryl chloride (e.g., 4-nitrochlorobenzene) (1.0 eq)

  • Potassium fluoride (KF), spray-dried (2.0 eq)

  • 18-crown-6 (0.1 eq)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line.

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a condenser, add the activated aryl chloride (1.0 eq), spray-dried KF (2.0 eq), and 18-crown-6 (0.1 eq).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 130-150°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a larger volume of water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Visualizations

Troubleshooting_Workflow start Fluorination Reaction Fails (Low Yield) check_reagents Check Reagents: Purity, Activity, Stoichiometry start->check_reagents check_conditions Check Reaction Conditions: Temp, Time, Solvent, Atmosphere start->check_conditions analyze_crude Analyze Crude Mixture: NMR, LC-MS check_reagents->analyze_crude check_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products no_reaction No Reaction/ Starting Material Unchanged analyze_crude->no_reaction If no product side_products->no_reaction No identify_side_products Identify Side Products & Propose Mechanism side_products->identify_side_products Yes troubleshoot_reagents Troubleshoot Reagents: Use fresh/purified reagents, adjust stoichiometry no_reaction->troubleshoot_reagents Reagent Issue? troubleshoot_conditions Troubleshoot Conditions: Increase temp/time, change solvent no_reaction->troubleshoot_conditions Condition Issue? end Successful Reaction troubleshoot_reagents->end increase_reactivity Increase Reactivity: Better leaving group, more active catalyst/reagent troubleshoot_conditions->increase_reactivity optimize_selectivity Optimize for Selectivity: Change temp, solvent, additives, or reagent identify_side_products->optimize_selectivity optimize_selectivity->end increase_reactivity->end

Caption: Troubleshooting workflow for a failed fluorination reaction.

Fluorinating_Agents cluster_nucleophilic Nucleophilic Agents (F⁻ source) cluster_electrophilic Electrophilic Agents (F⁺ source) KF KF / CsF TBAF TBAF DAST DAST / Deoxo-Fluor® Selectfluor Selectfluor® NFSI NFSI Togni Togni's Reagent (for CF₃⁺) Fluorinating_Reagents Fluorinating_Reagents Fluorinating_Reagents->KF Fluorinating_Reagents->TBAF Fluorinating_Reagents->DAST Fluorinating_Reagents->Selectfluor Fluorinating_Reagents->NFSI Fluorinating_Reagents->Togni

Caption: Classification of common fluorinating agents.

Experimental_Workflow prep 1. Preparation: Dry glassware, inert atmosphere, prepare anhydrous solvents reagents 2. Reagent Addition: Dissolve substrate, cool solution, slowly add fluorinating agent prep->reagents reaction 3. Reaction: Monitor by TLC/LC-MS, control temperature reagents->reaction workup 4. Workup: Quench reaction, extract product, dry organic layer reaction->workup purification 5. Purification: Column chromatography or recrystallization workup->purification analysis 6. Analysis: NMR, MS to confirm structure and purity purification->analysis

Caption: General experimental workflow for organofluorine synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Difluoroamination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of difluoroamination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in these complex transformations. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for transition metal-catalyzed difluoroamination of alkenes?

A1: The catalytic cycle for difluoroamination, particularly in palladium-catalyzed systems, generally proceeds through a series of well-defined steps. The cycle is initiated by the in-situ reduction of a Pd(II) precursor to the active Pd(0) species. This is followed by oxidative addition of an aminodifluoroacetylating reagent to the Pd(0) catalyst. The resulting Pd(II) intermediate then undergoes migratory insertion with the alkene substrate. Finally, reductive elimination from the resulting intermediate furnishes the desired aminodifluoroacetylated product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Q2: What are the most common sources of fluorine and nitrogen for difluoroamination reactions?

A2: A variety of reagents have been developed for difluoroamination. A common strategy involves the use of a reagent that can deliver both the nitrogen and the difluoroalkyl group. For instance, 2,2-difluoro-2-(phenylsulfonamido)acetates are used in some palladium-catalyzed methods. Another prevalent reagent is N-Fluorodibenzenesulfonimide (NFSI), which can act as both an electrophilic fluorine source and a nitrogen source in certain reaction pathways. The choice of reagent is critical and depends on the specific substrate and catalytic system being employed.

Q3: How does the choice of ligand impact the efficiency and selectivity of the reaction?

A3: The ligand plays a crucial role in stabilizing the metal catalyst, modulating its reactivity, and influencing the stereoselectivity of the reaction. For palladium-catalyzed difluoroamination, phosphine ligands are commonly employed. The steric and electronic properties of the ligand can affect the rate of oxidative addition and reductive elimination, as well as the regioselectivity of the migratory insertion step. It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate and reaction.

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of difluoroamination reactions.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst • Ensure the Pd(II) precatalyst is effectively reduced to Pd(0) in situ. In some cases, the use of a reducing agent or specific solvents may be necessary. • Verify the quality and purity of the catalyst. Old or improperly stored catalysts may have reduced activity. • Increase the catalyst loading in increments (e.g., from 2.5 mol% to 5 mol%) to see if it improves conversion.
Improper Reaction Temperature • The reaction temperature can significantly impact the rate of catalysis. If the reaction is sluggish, consider increasing the temperature in a controlled manner (e.g., in 10 °C increments). • Conversely, if side product formation is observed, lowering the temperature may improve selectivity.
Poor Solvent Choice • The polarity of the solvent can influence the solubility of reagents and the stability of intermediates.[1][2][3] Screen a range of solvents with varying polarities (e.g., toluene, THF, dioxane, DMF). • Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
Substrate-Specific Issues • The electronic and steric properties of the alkene substrate can affect its reactivity. Electron-rich alkenes are generally more reactive in nucleopalladation steps. • For challenging substrates, a change in catalyst, ligand, or reaction conditions may be required.

Problem 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Homocoupling of Reagents • This can occur if the reductive elimination of the desired product is slow compared to side reactions. • Adjusting the ligand-to-metal ratio can sometimes suppress homocoupling.
Decomposition of Reagents or Products • High reaction temperatures can lead to the degradation of sensitive functional groups. Monitor the reaction progress by TLC or GC-MS to identify the onset of decomposition and adjust the temperature accordingly. • Ensure all reagents are pure and free of contaminants that could catalyze side reactions.
Isomerization of the Alkene • In some cases, the catalyst may promote the isomerization of the starting alkene, leading to a mixture of products. • The choice of ligand can sometimes influence the extent of isomerization.

Problem 3: Poor Reproducibility

Potential Cause Troubleshooting Steps
Atmospheric Contamination • Many transition metal catalysts are sensitive to air and moisture. Ensure reactions are set up under an inert atmosphere (e.g., nitrogen or argon) using properly dried glassware and anhydrous solvents.
Variability in Reagent Quality • The purity of reagents, especially the catalyst, ligand, and difluoroamination reagent, can vary between batches. Use reagents from a reliable source and consider purification if necessary.
Inconsistent Reaction Setup • Minor variations in reaction concentration, stirring rate, or heating can affect the outcome. Maintain consistent experimental procedures to ensure reproducibility.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from a representative study on the palladium-catalyzed aminodifluoroacetylation of styrenes. This data illustrates the impact of various reaction parameters on the product yield.

Table 1: Effect of Catalyst on the Reaction Yield

EntryCatalyst (mol%)Yield (%)
1Pd(OAc)₂ (5)75
2Pd₂(dba)₃ (2.5)88
3Pd(PPh₃)₄ (5)62
4PdCl₂(PPh₃)₂ (5)55

Reaction conditions: Styrene (0.2 mmol), aminodifluoroacetylating reagent (0.24 mmol), ligand (10 mol%), solvent (2 mL), 80 °C, 12 h.

Table 2: Effect of Ligand on the Reaction Yield

EntryLigand (10 mol%)Yield (%)
1PPh₃88
2P(o-tol)₃76
3Xantphos92
4dppf85

Reaction conditions: Styrene (0.2 mmol), aminodifluoroacetylating reagent (0.24 mmol), Pd₂(dba)₃ (2.5 mol%), solvent (2 mL), 80 °C, 12 h.

Table 3: Effect of Solvent on the Reaction Yield

EntrySolventYield (%)
1Toluene92
2Dioxane85
3THF78
4DMF65

Reaction conditions: Styrene (0.2 mmol), aminodifluoroacetylating reagent (0.24 mmol), Pd₂(dba)₃ (2.5 mol%), Xantphos (10 mol%), 80 °C, 12 h.

Table 4: Effect of Temperature on the Reaction Yield

EntryTemperature (°C)Yield (%)
16055
28092
310089
412075

Reaction conditions: Styrene (0.2 mmol), aminodifluoroacetylating reagent (0.24 mmol), Pd₂(dba)₃ (2.5 mol%), Xantphos (10 mol%), Toluene (2 mL), 12 h.

Experimental Protocols

General Protocol for Palladium-Catalyzed Aminodifluoroacetylation of Alkenes

To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., Xantphos, 10 mol%), and the aminodifluoroacetylating reagent (1.2 equivalents). The tube is evacuated and backfilled with argon three times. The alkene substrate (1.0 equivalent) and the anhydrous solvent (e.g., toluene, to achieve a 0.1 M concentration) are then added via syringe. The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aminodifluoroacetylated product.

Visualizations

general_reaction_workflow General Workflow for Difluoroamination reagents 1. Prepare Reagents (Alkene, Difluoroamination Reagent, Catalyst, Ligand, Solvent) setup 2. Reaction Setup (Inert Atmosphere, Dry Glassware) reagents->setup reaction 3. Run Reaction (Controlled Temperature, Stirring) setup->reaction monitoring 4. Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup 5. Workup (Quenching, Extraction) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for a difluoroamination reaction.

troubleshooting_workflow Troubleshooting Low Yield start Low or No Product Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Purity start->check_reagents sub_catalyst1 Is catalyst active? check_catalyst->sub_catalyst1 sub_conditions1 Optimize Temperature check_conditions->sub_conditions1 sub_reagents1 Purify starting materials check_reagents->sub_reagents1 sub_catalyst2 Optimize catalyst loading sub_catalyst1->sub_catalyst2 Yes sub_catalyst3 Screen different ligands sub_catalyst2->sub_catalyst3 success Improved Yield sub_catalyst3->success sub_conditions2 Screen Solvents sub_conditions1->sub_conditions2 sub_conditions2->success sub_reagents2 Use fresh, anhydrous solvent sub_reagents1->sub_reagents2 sub_reagents2->success

Caption: A decision tree for troubleshooting low yield in difluoroamination.

References

Technical Support Center: N-F Fluorinating Agent Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support for the synthesis of common N-F fluorinating agents, specifically focusing on Selectfluor and N-Fluorobenzenesulfonimide (NFSI). It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when synthesizing N-F fluorinating agents?

A1: The synthesis of N-F fluorinating agents often involves highly reactive and potentially hazardous materials. Key safety precautions include:

  • Fluorine Gas (F₂): Elemental fluorine is extremely toxic, corrosive, and reactive.[1] It should only be handled by trained personnel in a specialized laboratory with appropriate personal protective equipment (PPE), including a full-face shield, and in a well-ventilated fume hood. Reactions involving fluorine gas are typically carried out using diluted F₂/N₂ mixtures to control reactivity.[1]

  • Exothermic Reactions: The fluorination step can be highly exothermic. It is crucial to maintain low temperatures and control the rate of reagent addition to prevent runaway reactions.

  • Pressure Build-up: Reactions involving gases should be conducted in appropriate pressure-rated equipment with pressure relief systems.

  • Material Compatibility: Use materials that are resistant to fluorine and strong acids. Polytetrafluoroethylene (PTFE) or other fluorinated polymers are often preferred over glass for reaction vessels.

Q2: What are the key differences in reactivity and application between Selectfluor and NFSI?

A2: Selectfluor is a more powerful electrophilic fluorinating agent than NFSI.[1] This higher reactivity allows it to fluorinate a wider range of substrates, including less activated molecules.[1] NFSI is a milder reagent and is often used for the fluorination of more electron-rich substrates or when greater selectivity is required.[2][3] The choice between the two depends on the specific substrate and the desired outcome of the fluorination reaction.

Q3: Can I use these reagents in aqueous media?

A3: Selectfluor is known to be relatively stable and can be used in aqueous or mixed aqueous/organic solvent systems for certain applications.[4][5] NFSI is generally less stable in the presence of water and is typically used in anhydrous organic solvents like acetonitrile.[1][2]

Troubleshooting Guide: Selectfluor Synthesis

The synthesis of Selectfluor typically proceeds in two main steps: the N-alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) to form the precursor salt, followed by direct fluorination.[4]

Problem 1: Low yield of the precursor salt (1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane tetrafluoroborate)
  • Question: My initial N-alkylation of DABCO with dichloromethane followed by ion exchange results in a low yield of the desired precursor salt. What could be the issue?

  • Answer:

    • Incomplete Alkylation: The Menshutkin reaction between DABCO and dichloromethane can be slow. Ensure the reaction has gone to completion by monitoring via techniques like ¹H NMR. If necessary, increase the reaction time or temperature moderately.

    • Moisture: The presence of moisture can interfere with the reaction. Use anhydrous solvents and reagents.

    • Inefficient Ion Exchange: The exchange of the chloride counterion for tetrafluoroborate needs to be efficient. Ensure you are using a sufficient excess of sodium tetrafluoroborate and allowing adequate time for the exchange to occur.

    • Purification Losses: The precursor salt can be water-soluble. During workup and purification, minimize the use of aqueous washes and ensure efficient extraction.

Problem 2: Low yield or decomposition during the fluorination step
  • Question: During the fluorination of the precursor salt with F₂/N₂, I am observing a low yield of Selectfluor or decomposition of the material. What are the likely causes?

  • Answer:

    • Temperature Control: This is the most critical parameter. The fluorination reaction is highly exothermic and must be maintained at low temperatures (typically -40 to -20 °C) to prevent over-reaction and decomposition.[1] Use a reliable cooling bath (e.g., cryocooler or a dry ice/acetone slush).

    • Rate of Fluorine Addition: The diluted F₂/N₂ mixture must be bubbled through the reaction mixture at a slow and controlled rate. A rapid addition can lead to localized heating and decomposition.

    • Solvent Purity: Use anhydrous acetonitrile for the reaction. The presence of water can lead to side reactions and the formation of byproducts.

    • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the yield will be low. Monitor the reaction progress carefully.

Experimental Protocol: Selectfluor Synthesis

This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.

  • Step 1: Synthesis of 1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane tetrafluoroborate.

    • In a round-bottom flask, dissolve DABCO in an appropriate solvent like dichloromethane.

    • Stir the solution at room temperature for an extended period (e.g., 24-48 hours) to ensure complete N-alkylation.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the resulting crude chloride salt in a minimal amount of water and add a concentrated aqueous solution of sodium tetrafluoroborate to precipitate the desired tetrafluoroborate salt.

    • Cool the mixture to maximize precipitation, then filter the solid, wash with cold water, and dry under vacuum.

  • Step 2: Fluorination to form Selectfluor.

    • In a three-necked flask equipped with a gas inlet tube, a thermometer, and a gas outlet, suspend the dried precursor salt in anhydrous acetonitrile.

    • Cool the suspension to -35 °C using a cooling bath.

    • Slowly bubble a mixture of 10% F₂ in N₂ through the stirred suspension.

    • Maintain the temperature below -20 °C throughout the addition.

    • After the addition is complete, purge the reaction mixture with nitrogen to remove any residual fluorine gas.

    • The solid product can be isolated by filtration, washed with anhydrous acetonitrile, and dried under vacuum.

Quantitative Data: Selectfluor Synthesis Parameters
ParameterCondition 1 (High Yield)Condition 2 (Low Yield)Reference
Fluorination Temperature -40 to -20 °C> 0 °C[1]
F₂ Concentration 10% in N₂25% in N₂ (less controlled)[1]
Solvent Anhydrous AcetonitrileAcetonitrile with >0.1% waterGeneral Knowledge
Reaction Time Monitored to completionInsufficient timeGeneral Knowledge
Typical Yield >80%<50%[1]

Troubleshooting Guide: N-Fluorobenzenesulfonimide (NFSI) Synthesis

The synthesis of NFSI is typically achieved by the direct fluorination of benzenesulfonimide or its sodium salt.[1][2]

Problem 1: Low yield of NFSI
  • Question: My synthesis of NFSI from benzenesulfonimide and F₂/N₂ is giving a low yield. What are the common pitfalls?

  • Answer:

    • Incomplete Fluorination: Ensure that a sufficient amount of the F₂/N₂ mixture is passed through the reaction mixture. The reaction should be monitored until the starting material is consumed.

    • Moisture: As with Selectfluor synthesis, the presence of water can lead to unwanted side reactions. Use anhydrous solvents and dry starting materials.

    • Temperature: The reaction is typically carried out at low temperatures (-40 °C) to improve selectivity and minimize byproduct formation.[2]

    • Starting Material Purity: The purity of the starting benzenesulfonimide is important. Impurities can react with the fluorine gas and reduce the yield of the desired product.

    • Use of the Sodium Salt: Starting from the sodium salt of benzenesulfonimide can sometimes lead to higher yields (up to 94%) as it is more reactive towards electrophilic fluorination.

Problem 2: Formation of colored impurities or byproducts
  • Question: The crude NFSI product is colored or contains significant impurities. How can I improve the purity?

  • Answer:

    • Over-fluorination: If the reaction is run for too long or at too high a temperature, over-fluorination of the benzene rings can occur, leading to colored byproducts.

    • Side Reactions with Solvent: Acetonitrile is generally a good solvent, but side reactions can occur. Ensure the reaction temperature is kept low.

    • Purification: Crude NFSI can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to remove impurities.

Experimental Protocol: NFSI Synthesis

This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.

  • From Benzenesulfonimide:

    • In a suitable reaction vessel, dissolve benzenesulfonimide in anhydrous acetonitrile.

    • Cool the solution to -40 °C.

    • Slowly bubble a 10% F₂/N₂ gas mixture through the solution while maintaining the temperature.

    • Monitor the reaction progress by TLC or NMR.

    • Once the starting material is consumed, purge the reaction with nitrogen.

    • The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.[1]

  • From Sodium Benzenesulfonimide:

    • Dissolve sodium benzenesulfonimide in a mixture of water and acetonitrile.

    • Cool the solution and pass a 10% F₂/N₂ gas mixture through it.

    • After the reaction is complete, purge with nitrogen.

    • The product will precipitate from the solution and can be collected by filtration, washed with water, and dried. This method can reportedly yield up to 94% of the pure product.

Quantitative Data: NFSI Synthesis Parameters
ParameterMethod 1 (Differding)Method 2 (Wanger)Reference
Starting Material BenzenesulfonimideSodium Benzenesulfonimide
Solvent AcetonitrileWater/Acetonitrile or Water
Temperature -35 °CCooled (unspecified)
F₂ Concentration 10% in N₂10% in N₂
Reported Yield 74%up to 94%

Visual Troubleshooting Workflows

Below are logical diagrams to guide the troubleshooting process for common issues in N-F fluorinating agent synthesis.

Troubleshooting_Selectfluor_Synthesis Start Start: Low Yield in Selectfluor Synthesis Check_Precursor Check Precursor Salt Synthesis Start->Check_Precursor Is precursor yield low? Check_Fluorination Check Fluorination Step Start->Check_Fluorination Is precursor yield good? Check_Alkylation Incomplete Alkylation? Check_Precursor->Check_Alkylation Check_Ion_Exchange Inefficient Ion Exchange? Check_Precursor->Check_Ion_Exchange Solution_Alkylation Increase reaction time/temp Monitor by NMR Check_Alkylation->Solution_Alkylation Yes Solution_Ion_Exchange Use excess NaBF₄ Increase exchange time Check_Ion_Exchange->Solution_Ion_Exchange Yes Temp_Control Poor Temperature Control? Check_Fluorination->Temp_Control F2_Rate F₂ Addition Too Fast? Check_Fluorination->F2_Rate Solvent_Purity Solvent Not Anhydrous? Check_Fluorination->Solvent_Purity Solution_Temp Maintain temp at -40 to -20 °C Temp_Control->Solution_Temp Yes Solution_F2_Rate Slow, controlled bubbling of F₂/N₂ F2_Rate->Solution_F2_Rate Yes Solution_Solvent Use anhydrous acetonitrile Solvent_Purity->Solution_Solvent Yes

Caption: Troubleshooting workflow for low yield in Selectfluor synthesis.

Troubleshooting_NFSI_Synthesis Start Start: Issues in NFSI Synthesis Low_Yield Low Yield Start->Low_Yield Impurities Colored Impurities / Byproducts Start->Impurities Check_Fluorination Incomplete Fluorination? Low_Yield->Check_Fluorination Check_Moisture Presence of Moisture? Low_Yield->Check_Moisture Check_Temp Incorrect Temperature? Low_Yield->Check_Temp Check_Starting_Material Starting Material Purity? Low_Yield->Check_Starting_Material Check_Overfluorination Over-fluorination? Impurities->Check_Overfluorination Check_Purification Ineffective Purification? Impurities->Check_Purification Solution_Fluorination Monitor reaction to completion Consider using sodium salt Check_Fluorination->Solution_Fluorination Yes Solution_Moisture Use anhydrous solvents/reagents Check_Moisture->Solution_Moisture Yes Solution_Temp Maintain temperature at -40 °C Check_Temp->Solution_Temp Yes Solution_Starting_Material Use pure benzenesulfonimide Check_Starting_Material->Solution_Starting_Material Yes Solution_Overfluorination Reduce reaction time Ensure low temperature Check_Overfluorination->Solution_Overfluorination Yes Solution_Purification Recrystallize from appropriate solvent Check_Purification->Solution_Purification Yes

References

Technical Support Center: Fluorination By-Product Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the formation of unwanted by-products during fluorination experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in nucleophilic fluorination reactions?

A1: Common by-products in nucleophilic fluorination include elimination products (alkenes), and substitution products from competing nucleophiles like alcohols and ethers.[1] The formation of these is often influenced by the basicity of the fluoride source and the reaction conditions.

Q2: How can I minimize elimination by-products (alkenes) in my nucleophilic fluorination?

A2: To minimize elimination by-products, you can:

  • Use a less basic fluoride source: Tetrabutylammonium bifluoride is known to give excellent yields with minimal elimination-derived side products.[2]

  • Optimize the solvent system: Using nonpolar protic solvents like tert-alcohols can enhance the reactivity of alkali metal fluorides while reducing the formation of alkenes, alcohols, and ethers.[1] These solvents can generate a "flexible" fluoride species that is an excellent nucleophile but only a moderate base.[1]

  • Employ a phase-transfer catalyst: This can be particularly effective when using metal fluoride salts.

  • Consider specialized reagents: Reagents like PyFluor have been developed to provide high yields of the desired alkyl fluoride with minimal elimination by-products.

Q3: I am observing over-fluorination in my electrophilic fluorination. How can I prevent this?

A3: Over-fluorination, or the introduction of more than one fluorine atom, can be a challenge in electrophilic fluorination. To prevent this:

  • Control the stoichiometry of the fluorinating agent: Carefully controlling the equivalents of the fluorinating agent, such as Selectfluor, can help achieve monofluorination.

  • Choose the right catalyst and conditions: Certain catalytic systems, like oxo vanadium catalysts, can enable highly selective monofluorination of specific substrates without the formation of difluorinated side products.[3]

  • Optimize the reaction time and temperature: Shorter reaction times and lower temperatures can sometimes prevent further fluorination of the desired product.

Q4: My deoxyfluorination reaction with DAST is giving me significant by-products. What are my options?

A4: Diethylaminosulfur trifluoride (DAST) can lead to by-products through elimination or rearrangement. To mitigate this:

  • Consider alternative reagents: Deoxo-Fluor is more thermally stable than DAST and can sometimes provide superior results.[2] Other modern reagents like AlkylFluor and PyFluor have been designed to be more selective and produce fewer side products.

  • Control the reaction temperature: DAST is known to be thermally unstable, so maintaining a low and controlled temperature is crucial.

  • Add a scavenger: In some cases, the addition of a hindered base can help to trap HF and reduce side reactions.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product in Nucleophilic Fluorination
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInsufficient reactivity of the fluoride source.Switch to a more soluble fluoride source like cesium fluoride (CsF) over potassium fluoride (KF). Use a phase-transfer catalyst or an ionic liquid to enhance solubility and reactivity.
Poor leaving group.Convert alcohols to triflates or tosylates, which are better leaving groups for nucleophilic displacement.
Significant elimination by-productsFluoride source is too basic.Use a milder fluoride source such as tetrabutylammonium bifluoride.[2]
High reaction temperature.Lower the reaction temperature and extend the reaction time.
Formation of alcohol or ether by-productsPresence of water or alcohol nucleophiles.Ensure anhydrous reaction conditions. Use a non-nucleophilic solvent.
Issue 2: Poor Selectivity in Electrophilic Aromatic Fluorination
Symptom Possible Cause Suggested Solution
Mixture of ortho, para, and meta isomersPoor regioselectivity of the fluorinating agent.The choice of fluorinating agent (e.g., Selectfluor vs. NFSI) can influence selectivity. Screening different reagents may be necessary.
Reaction conditions favor multiple sites.Modifying the solvent and temperature can sometimes improve regioselectivity.
Formation of di- or poly-fluorinated productsSubstrate is highly activated.Use a less reactive fluorinating agent. Reduce the equivalents of the fluorinating agent and monitor the reaction closely.
Prolonged reaction time.Optimize the reaction time to favor the formation of the mono-fluorinated product.

Data Presentation

Table 1: Comparison of Deoxyfluorinating Reagents in the Fluorination of a Secondary Alcohol

ReagentYield of Alkyl Fluoride (%)Yield of Elimination By-product (%)
DAST6530
Deoxo-Fluor7520
PyFluor85<5
AlkylFluor82<5

Data is representative and may vary depending on the specific substrate and reaction conditions.

Table 2: Solvent Effects on Nucleophilic Fluorination of an Alkyl Bromide with CsF

SolventYield of Alkyl Fluoride (%)Yield of Elimination By-product (%)
Acetonitrile6035
DMF5540
tert-Butanol8810
tert-Amyl alcohol925

Data is representative and illustrates the general trend of reduced elimination in tertiary alcohol solvents.[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Fluorination of an Alkyl Tosylate using TBAF
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkyl tosylate (1.0 mmol) and anhydrous tetrabulylammonium fluoride (TBAF) (1.5 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) (10 mL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with water (20 mL) and extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Electrophilic Fluorination of a β-Ketoester using Selectfluor™
  • Preparation: In a round-bottom flask, dissolve the β-ketoester (1.0 mmol) in acetonitrile (10 mL).

  • Reagent Addition: Add Selectfluor™ (1.1 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography.

Visualizations

G Troubleshooting Low Yield in Nucleophilic Fluorination start Low Yield of Desired Alkyl Fluoride check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete Reaction high_byproducts High By-product Formation check_conversion->high_byproducts Complete Conversion reagent_reactivity Increase Fluoride Source Reactivity (e.g., CsF over KF, add phase-transfer catalyst) low_conversion->reagent_reactivity Suspect reagent issue leaving_group Improve Leaving Group (e.g., convert alcohol to tosylate/triflate) low_conversion->leaving_group Suspect substrate issue elimination Significant Elimination (Alkene) high_byproducts->elimination other_sub Other Substitution (Alcohol/Ether) high_byproducts->other_sub milder_F Use Milder/Less Basic Fluoride Source (e.g., TBAF•(tBuOH)4, PyFluor) elimination->milder_F optimize_T Optimize Temperature (Lower temperature) elimination->optimize_T anhydrous Ensure Anhydrous Conditions other_sub->anhydrous non_nuc_solvent Use Non-nucleophilic Solvent other_sub->non_nuc_solvent

Caption: Troubleshooting workflow for low yield in nucleophilic fluorination.

G Experimental Workflow for Electrophilic Fluorination sub Substrate (e.g., β-Ketoester) reaction Reaction Mixture (Stir at RT) sub->reaction reagent Fluorinating Agent (e.g., Selectfluor™) reagent->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure Fluorinated Product purification->product

Caption: A typical experimental workflow for electrophilic fluorination.

G Factors Influencing By-product Formation in Nucleophilic Fluorination cluster_conditions Reaction Conditions cluster_substrate Substrate Properties cluster_outcomes Reaction Outcomes reagent Fluoride Source (Basicity, Nucleophilicity) product Desired Fluorinated Product (SN2) reagent->product High Nucleophilicity elimination Elimination By-product (E2) reagent->elimination High Basicity solvent Solvent (Polarity, Protic/Aprotic) solvent->product Favors SN2 solvent->elimination Favors E2 temp Temperature temp->elimination High Temp leaving_group Leaving Group Ability leaving_group->product Good LG sterics Steric Hindrance sterics->elimination Hindered

References

Validation & Comparative

A Comparative Guide: NMR vs. Mass Spectrometry for Fluorinated Compound Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the analytical landscape for fluorinated compounds, the choice between Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is a critical one. Each technique offers a unique set of advantages and limitations for the qualitative and quantitative analysis of these increasingly important molecules. This guide provides an objective comparison, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate analytical tool.

The prevalence of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science underscores the need for robust analytical methods.[1][2] Fluorine's unique properties, such as its high electronegativity and the strength of the carbon-fluorine bond, impart distinct characteristics to molecules but also present analytical challenges.[3] This guide will delve into a comparative analysis of NMR and Mass Spectrometry, focusing on their application to fluorinated compounds.

At a Glance: Key Performance Metrics

A direct comparison of NMR and Mass Spectrometry reveals their complementary strengths. ¹⁹F NMR excels in structural elucidation and the analysis of complex mixtures without the need for separation, while Mass Spectrometry generally offers superior sensitivity for targeted quantitative analysis.

Feature¹⁹F NMR SpectroscopyMass Spectrometry (LC-MS/MS)
Principle Measures the absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field.Measures the mass-to-charge ratio of ionized molecules and their fragments.
Sensitivity High intrinsic sensitivity due to 100% natural abundance and high gyromagnetic ratio of ¹⁹F.[4][5] Detection limits can reach the pg/L range with specialized techniques.[6][7]Extremely high sensitivity, often in the pg/mL to fg/mL range for targeted analyses.
Resolution Excellent spectral resolution due to the large chemical shift dispersion of ¹⁹F, allowing for the differentiation of structurally similar compounds in a mixture.[1][4]High mass resolution can differentiate between molecules with very similar masses.
Quantitative Analysis Inherently quantitative without the need for compound-specific standards, as signal intensity is directly proportional to the number of nuclei.[8]Requires isotopically labeled internal standards for accurate quantification due to matrix effects and variations in ionization efficiency.[9]
Structural Information Provides detailed structural information through chemical shifts, coupling constants, and multidimensional experiments (e.g., ¹H-¹⁹F, ¹³C-¹⁹F correlations).[1][10]Provides molecular weight and fragmentation patterns, which can be used for structural elucidation, often requiring comparison to spectral libraries.
Analysis of Mixtures Capable of analyzing complex mixtures without prior separation, providing a snapshot of all fluorinated species present.[1][6]Typically requires chromatographic separation (e.g., LC, GC) prior to analysis to resolve components of a mixture.[11]
Non-Targeted Analysis Well-suited for non-targeted analysis as it detects all ¹⁹F-containing compounds in a sample.[6]Non-targeted screening is possible but can be challenging for quantification and identification of unknown compounds.[12]
Sample Preparation Minimal sample preparation is often required.[10]Can require extensive sample preparation, including extraction and derivatization.
Destructive/Non-destructive Non-destructive, allowing for further analysis of the sample.[9][13]Destructive, as the sample is consumed during ionization.

Experimental Protocols: A Closer Look

To provide a practical understanding of these techniques, the following sections outline generalized experimental protocols for the analysis of fluorinated compounds using both ¹⁹F NMR and LC-MS/MS.

¹⁹F NMR Spectroscopy: Protocol for Quantitative Analysis

This protocol outlines a general procedure for the quantitative analysis of a fluorinated compound in a solution.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
  • Add a known amount of an internal standard. A common choice is hexafluorobenzene (C₆F₆) due to its simple singlet signal and chemical inertness.[14][15]

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer equipped with a fluorine-observe probe.
  • Tune and match the probe for the ¹⁹F frequency.
  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Set the spectral width to encompass all expected ¹⁹F signals. The chemical shift range for organofluorine compounds is large, often spanning over 200 ppm.[4][16]
  • Use a calibrated 90° pulse.
  • Set the relaxation delay (d1) to be at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate quantification.
  • Acquire the spectrum with proton decoupling to simplify the signals.
  • The number of scans will depend on the sample concentration; more scans are needed for dilute samples to improve the signal-to-noise ratio.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum and perform baseline correction.
  • Integrate the signals corresponding to the analyte and the internal standard.
  • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / Number of F_analyte) * (Number of F_standard / Integral_standard) * Concentration_standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Protocol for Targeted Quantification

This protocol describes a general method for the targeted quantification of a specific fluorinated analyte in a complex matrix.

1. Sample Preparation:

  • Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.
  • Spike the sample with a known concentration of a stable isotope-labeled internal standard corresponding to the analyte.
  • Evaporate the solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.
  • Filter the sample to remove any particulate matter.[3]

2. LC System Setup:

  • Select an appropriate LC column (e.g., C18) and mobile phases for the separation of the analyte.
  • Develop a gradient elution method to achieve good chromatographic resolution.
  • Set the column oven temperature and flow rate.

3. Mass Spectrometer Setup:

  • Use a tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
  • Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) for the analyte.
  • Perform a direct infusion of the analyte standard to determine the precursor ion and optimize the collision energy for the production of specific product ions.
  • Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Data Acquisition and Analysis:

  • Inject the prepared sample into the LC-MS/MS system.
  • Acquire the data using the developed MRM method.
  • Integrate the peak areas for the analyte and the internal standard.
  • Create a calibration curve by analyzing a series of standards with known concentrations.
  • Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Decision-Making Workflow

The choice between NMR and Mass Spectrometry is often dictated by the specific research question. The following workflow can guide researchers in selecting the most suitable technique.

G cluster_start cluster_question1 cluster_question2 cluster_technique cluster_considerations_nmr cluster_considerations_ms start Start: Analytical Goal for Fluorinated Compound q1 Primary Goal: Structural Elucidation of Unknowns or Analysis of Complex Mixtures? start->q1 q2 Primary Goal: Highly Sensitive Targeted Quantification? q1->q2 No nmr ¹⁹F NMR Spectroscopy q1->nmr Yes q2->nmr No (or if standards are unavailable) ms Mass Spectrometry (e.g., LC-MS/MS) q2->ms Yes consider_nmr Considerations: - Non-destructive - Inherently quantitative - Minimal sample prep - Lower sensitivity than MS nmr->consider_nmr consider_ms Considerations: - Destructive - Requires standards for quantification - Potentially extensive sample prep - Higher sensitivity than NMR ms->consider_ms

Caption: A workflow for selecting between NMR and Mass Spectrometry.

Conclusion: A Symbiotic Relationship

Ultimately, NMR and Mass Spectrometry should not be viewed as competing techniques but rather as complementary tools in the analytical chemist's arsenal. While Mass Spectrometry provides unparalleled sensitivity for targeted analysis, ¹⁹F NMR offers a powerful, non-destructive method for structural elucidation and the unbiased analysis of all fluorinated species in a sample.[6] In many cases, a comprehensive understanding of a fluorinated compound or system can be best achieved by leveraging the strengths of both techniques. For instance, NMR can be used to identify and structurally characterize unknown fluorinated metabolites, which can then be quantified with high sensitivity using a targeted MS method. The choice of technique will always depend on the specific analytical challenge at hand, and a thorough understanding of the capabilities of each is paramount for successful research and development involving fluorinated compounds.

References

A Comparative Guide to N-F Fluorinating Agents for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into organic molecules is a critical strategy for modulating pharmacokinetic and physicochemical properties. N-F fluorinating agents have emerged as a versatile and widely used class of reagents for electrophilic fluorination. This guide provides a comprehensive comparison of common N-F fluorinating agents, with a focus on their reactivity, selectivity, and practical application in synthetic chemistry.

While a vast array of N-F fluorinating agents have been developed, this guide will focus on the most prevalently used and commercially available reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). Mention will also be made of other classes of N-F reagents to provide a broader context. It is important to note that some N-F compounds, such as 1,2-Difluoroaminopropane, are not commonly used and have limited available data in the scientific literature, precluding a detailed comparative analysis at this time.

Reactivity and Fluorinating Power

The reactivity of N-F fluorinating agents is a crucial factor in their selection for a particular transformation. A more reactive agent may be required for less nucleophilic substrates, while a milder reagent can offer greater selectivity. Quantitative scales of reactivity have been developed to guide reagent choice.[1][2]

Table 1: Quantitative Comparison of N-F Fluorinating Agent Reactivity [1][2]

ReagentRelative Reactivity (vs. Selectfluor®)Key Characteristics
Selectfluor® 1.0Highly reactive, bench-stable, and soluble in many organic solvents.[1]
N-Fluorobenzenesulfonimide (NFSI) ~10⁻⁴ - 10⁻⁵Milder and more selective reagent, often used for substrates prone to side reactions.[1][2]
N-Fluoropyridinium Salts Varies with substitutionReactivity can be tuned by altering substituents on the pyridine ring.[3]

Experimental Performance: A Comparative Overview

The choice of an N-F fluorinating agent significantly impacts reaction outcomes, including yield and selectivity. Below is a summary of their performance in common fluorination reactions.

Table 2: Performance Comparison in Key Fluorination Reactions

Reaction TypeSubstrateSelectfluor®NFSI
α-Fluorination of Carbonyls 1,3-Dicarbonyl CompoundsHigh yields for mono- and di-fluorination, often in aqueous media.[4]Effective, can be used with catalysts for enantioselective fluorination.[5]
Fluorination of Alkenes GlycalsEfficient fluorination with concomitant addition of a nucleophile.[6]Can provide better diastereoselectivities in some cases.
Fluorination of Aromatics Electron-rich arenesCan lead to mixtures of ortho and para isomers.[7]Often requires a catalyst; can offer improved regioselectivity.[8]
Fluorination of C-H Bonds Aliphatic C-HCan be used in radical-mediated C-H fluorination.[4]Can be used in metal-catalyzed C-H fluorination.[8]

Experimental Protocols

Detailed experimental procedures are crucial for successful and reproducible fluorination reactions. Below are representative protocols for the use of Selectfluor® and NFSI.

Protocol 1: α-Fluorination of a β-Ketoester using Selectfluor®

General Procedure: To a solution of the β-ketoester (1.0 mmol) in acetonitrile (5 mL) is added Selectfluor® (1.2 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the α-fluoro-β-ketoester.

Protocol 2: Enantioselective Fluorination of a β-Ketoester using NFSI and a Chiral Catalyst

General Procedure: In a flame-dried flask under an inert atmosphere, the chiral catalyst (e.g., a chiral bis(oxazoline)-copper triflate complex, 1 mol%) is dissolved in a suitable solvent (e.g., THF, 2 mL). The β-ketoester (0.5 mmol) is added, and the mixture is stirred for 15 minutes at the desired temperature (e.g., 0 °C). NFSI (0.6 mmol) is then added in one portion. The reaction is stirred until complete conversion is observed by TLC. The reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[5]

Logical Workflow for Reagent Selection

The selection of an appropriate N-F fluorinating agent is a critical step in planning a synthesis. The following diagram illustrates a logical workflow to guide this decision-making process.

Reagent_Selection Start Define Fluorination Goal Substrate_Analysis Analyze Substrate Nucleophilicity and Sensitivity Start->Substrate_Analysis Reactivity_Need Determine Required Reactivity Level Substrate_Analysis->Reactivity_Need Selectivity_Need Consider Selectivity Requirements (Regio-, Stereo-) Substrate_Analysis->Selectivity_Need Reagent_Choice Select Candidate N-F Reagent(s) Reactivity_Need->Reagent_Choice Selectivity_Need->Reagent_Choice Protocol_Dev Develop Experimental Protocol Reagent_Choice->Protocol_Dev Optimization Optimize Reaction Conditions Protocol_Dev->Optimization Final_Product Desired Fluorinated Product Optimization->Final_Product

Caption: A flowchart for selecting an N-F fluorinating agent.

Safety and Handling of N-F Fluorinating Agents

While N-F reagents are generally safer to handle than elemental fluorine, proper safety precautions are essential.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Handling: N-F reagents are stable crystalline solids but should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • Reactivity: Be aware of potential incompatibilities. N-F reagents are strong oxidizers and can react violently with certain organic materials.

  • Disposal: Dispose of waste according to institutional guidelines. The byproducts are the conjugate acids of the nitrogen base.

Signaling Pathway of Electrophilic Fluorination

The precise mechanism of electrophilic fluorination by N-F reagents has been a subject of study, with evidence pointing towards a polar, non-Single Electron Transfer (SET) pathway for many reactions.[11] The following diagram illustrates a simplified representation of the proposed polar mechanism.

Fluorination_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nucleophile Nucleophile (e.g., Enolate) TS [Nu---F---NR₂]‡ Nucleophile->TS Nucleophilic Attack NF_Reagent N-F Reagent (R₂N-F) NF_Reagent->TS Fluorinated_Product Fluorinated Product (Nu-F) TS->Fluorinated_Product C-F Bond Formation Nitrogen_Byproduct Nitrogen Byproduct (R₂N⁻) TS->Nitrogen_Byproduct N-F Bond Cleavage

Caption: A simplified diagram of the proposed polar mechanism for electrophilic fluorination.

References

Definitive Structural Validation of 1,2-Difluoroaminopropane: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel organofluorine compounds is a critical step in drug discovery and development. The introduction of fluorine atoms can significantly alter a molecule's physicochemical and biological properties, making unambiguous characterization essential. This guide provides a comparative overview of key analytical techniques for the structural validation of a small, volatile molecule like 1,2-Difluoroaminopropane, with a primary focus on the definitive method of single-crystal X-ray crystallography.

While experimental data for this compound is not publicly available, this guide will utilize spectral data from the closely related analogue, 2-aminopropane, to illustrate the principles of spectroscopic analysis and provide a theoretical framework for understanding the influence of fluorine substitution.

Primary Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for unambiguous structure determination, providing precise three-dimensional coordinates of each atom in a molecule. For a volatile, low-melting compound like this compound, obtaining a suitable single crystal requires specialized techniques.

Experimental Protocol: In-Situ Cryocrystallization

Given the likely volatility of this compound, standard crystallization techniques are often unsuitable. In-situ cryocrystallization allows for the growth of a single crystal directly on the diffractometer.

  • Sample Loading: A small amount of liquid this compound is loaded into a thin-walled glass capillary.

  • Mounting: The capillary is mounted on a goniometer head.

  • Cooling: A stream of cold nitrogen gas is directed onto the capillary to freeze the sample.

  • Crystal Growth: A controlled laser is used to melt a small zone of the polycrystalline solid. By slowly moving the molten zone, a single crystal can be grown from the melt.

  • Data Collection: Once a suitable single crystal is obtained, it is cooled to a stable low temperature (e.g., 100 K) and the X-ray diffraction data are collected.

Data Presentation: Crystallographic Parameters

The following table presents plausible crystallographic data for this compound, based on typical values for small organic molecules.

ParameterHypothetical Value for this compound
Chemical FormulaC₃H₇F₂N
Formula Weight95.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.8
b (Å)10.2
c (Å)8.5
β (°)95.0
Volume (ų)500
Z4
Calculated Density (g/cm³)1.26
R-factor< 0.05

Experimental Workflow for X-ray Crystallography

xray_workflow Experimental Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification loading Loading into Capillary purification->loading freezing Freezing with N2 Stream loading->freezing growth In-Situ Crystal Growth with Laser freezing->growth data_collection X-ray Diffraction Data Collection growth->data_collection data_processing Data Reduction and Scaling data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure

Workflow for X-ray Crystallography

Complementary and Alternative Validation Methods

While X-ray crystallography provides the definitive structure, spectroscopic methods are crucial for initial characterization, purity assessment, and confirmation of the structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms. For organofluorine compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a standard proton NMR spectrum. Key parameters to note are chemical shifts (δ), integration, and coupling constants (J).

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to determine the number of unique carbon environments.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum. ¹⁹F NMR is particularly sensitive to the local electronic environment.

  • 2D NMR: If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons, carbons, and fluorines.

Data Presentation: Predicted and Analogue NMR Data

NucleusAnalogue Data (2-Aminopropane)[1][2]Predicted Data for this compound
¹H δ 2.8 (septet, 1H, CH), δ 1.2 (s, 2H, NH₂), δ 1.0 (d, 6H, CH₃)δ 4.5-5.0 (m, 1H, CHF), δ 4.0-4.5 (m, 1H, CH₂F), δ 3.0-3.5 (m, 1H, CH), δ 1.5-2.0 (br s, 2H, NH₂), δ 1.2-1.5 (m, 3H, CH₃)
¹³C δ 45.0 (CH), δ 26.0 (CH₃)δ 85-95 (d, JCF, CHF), δ 80-90 (d, JCF, CH₂F), δ 45-55 (d, JCF, CH), δ 15-25 (d, JCF, CH₃)
¹⁹F N/ATwo distinct signals are expected with complex splitting patterns due to H-F and F-F coupling.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small amount of this compound in a volatile solvent (e.g., dichloromethane).

  • GC Separation: Inject the sample into a gas chromatograph to separate it from any impurities. A column suitable for volatile amines should be used.

  • MS Analysis: The separated compound is introduced into the mass spectrometer. Electron ionization (EI) is a common method for small molecules.

Data Presentation: Predicted and Analogue MS Data

IonAnalogue Data (2-Aminopropane)[3]Predicted Data for this compound
Molecular Ion (M⁺) m/z 59m/z 95
Base Peak m/z 44 ([M-CH₃]⁺)Likely a fragment resulting from loss of HF or a fluorine radical.
Other Key Fragments m/z 43 ([M-NH₂]⁺)Fragments corresponding to losses of F, HF, CH₂F, and NH₂.

Logical Relationship of Validation Techniques

validation_logic Logical Flow of Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation synthesis Synthesized Compound nmr NMR (1H, 13C, 19F) synthesis->nmr ms Mass Spectrometry synthesis->ms ftir FTIR Spectroscopy synthesis->ftir proposed_structure Proposed Structure nmr->proposed_structure ms->proposed_structure ftir->proposed_structure xray Single-Crystal X-ray Crystallography proposed_structure->xray Requires Crystallization final_structure Confirmed Structure xray->final_structure

Relationship of Validation Techniques

Conclusion

The structural validation of a novel organofluorine compound such as this compound requires a multi-faceted approach. While spectroscopic techniques like NMR and mass spectrometry provide essential information regarding connectivity and molecular weight, single-crystal X-ray crystallography remains the only definitive method for unambiguous three-dimensional structure determination. For volatile compounds, specialized techniques such as in-situ cryocrystallization are indispensable. By combining these powerful analytical methods, researchers can confidently establish the structure of new chemical entities, a critical step in advancing drug discovery and materials science.

References

experimental vs. theoretical properties of fluorinated propanes

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Experimental and Theoretical Properties of Fluorinated Propanes

For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical properties of fluorinated alkanes is crucial. Fluorine's unique electronic properties can significantly alter molecular conformation, polarity, and metabolic stability, making fluorinated compounds valuable in medicinal chemistry and materials science. This guide provides an objective comparison of experimentally determined and theoretically calculated properties of a series of fluorinated propanes, offering insights into the accuracy of computational models and the effects of fluorination on molecular structure and behavior.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for propane and a selection of its fluorinated derivatives. These tables facilitate a direct comparison between values obtained through experimental measurements and those predicted by computational chemistry.

Table 1: Molecular Geometry - Bond Lengths (Å)

CompoundBondExperimental (Å)MethodTheoretical (Å)Method
Propane C-C1.522[1]Microwave Spectroscopy1.526CCSD(T)/cc-pwCVQZ[1]
1-Fluoropropane C-C1.530 (gauche)Microwave Spectroscopy1.524 (gauche)MP2/6-311+G(2d,2p)[2]
C-F1.398 (gauche)Microwave Spectroscopy1.401 (gauche)MP2/6-311+G(2d,2p)[2]
2-Fluoropropane C-C1.514[3]Gas Electron Diffraction1.522[4]3-21G ab initio
C-F1.405[3]Gas Electron Diffraction1.398[4]3-21G ab initio
2,2-Difluoropropane C-C1.514[1]Gas Electron Diffraction1.516CCSD(T)/cc-pwCVQZ[1]
C-F1.369[1]Gas Electron Diffraction1.350CCSD(T)/cc-pwCVQZ[1]
Perfluoropropane C-C1.555Gas Electron Diffraction1.551HF/3-21G
C-F (avg)1.332Gas Electron Diffraction1.325HF/3-21G

Table 2: Molecular Geometry - Bond Angles (°)

CompoundAngleExperimental (°)MethodTheoretical (°)Method
Propane ∠CCC112.0[1]Microwave Spectroscopy112.1CCSD(T)/cc-pwCVQZ[1]
1-Fluoropropane ∠FCC108.9 (gauche)Microwave Spectroscopy109.1 (gauche)MP2/6-311+G(2d,2p)[2]
2-Fluoropropane ∠CCC114.6[3]Gas Electron Diffraction113.37[4]3-21G ab initio
∠CCF108.19[4]Microwave Spectroscopy107.5[5]Assumed
2,2-Difluoropropane ∠CCC115.9[1]Gas Electron Diffraction115.4CCSD(T)/cc-pwCVQZ[1]
∠FCF105.3[1]Gas Electron Diffraction107.0CCSD(T)/cc-pwCVQZ[1]
Perfluoropropane ∠CCC111.4Gas Electron Diffraction112.3HF/3-21G
∠FCF (avg)108.6Gas Electron Diffraction108.5HF/3-21G

Table 3: Dipole Moments (Debye)

CompoundExperimental (D)MethodTheoretical (D)Method
1-Fluoropropane 1.90 (gauche), 2.05 (trans)[6]Microwave Spectroscopy--
2-Fluoropropane 1.96[5][7]Microwave Spectroscopy1.88-
1,3-Difluoropropane 1.949[8]Microwave Spectroscopy2.59 (gg(l)), 0.35 (ag), 3.99 (gg(u)), 0.00 (aa)M05-2X/6-311+G**[9]
Perfluoropropane 0.014[10]---

Table 4: Boiling Points (°C)

CompoundExperimental (°C)
Propane -42.1
1-Fluoropropane -2.5[11]
2-Fluoropropane -10[7]
1,1-Difluoropropane 8[10]
1,3-Difluoropropane 40-42[9][12]
2,2-Difluoropropane -0.4[13]
Perfluoropropane -36.7[10]

Table 5: Conformational Energy Differences (kJ/mol)

CompoundConformer ComparisonExperimental (kJ/mol)MethodTheoretical (kJ/mol)Method
1-Fluoropropane E(gauche) - E(anti)-1.24FT-IR in liquid Kr--
2-Fluoropropane Rotational Barrier14.9[5][7]Microwave Spectroscopy13.74-
1,3-Difluoropropane E(ag) - E(gg)--2.9 (in vacuum)M05-2X/6-311+G[9]
E(aa) - E(gg)--7.9 (in vacuum)M05-2X/6-311+G[9]
E(gg') - E(gg)--12.1 (in vacuum)M05-2X/6-311+G**[9]

Experimental and Theoretical Methodologies

A closer look at the methods employed to obtain the data presented above is essential for a critical evaluation of the results.

Experimental Protocols

Microwave Spectroscopy: This high-resolution technique is used to determine the rotational constants of molecules in the gas phase.[12][14] By analyzing the absorption of microwave radiation, precise molecular geometries, including bond lengths and angles, can be derived. For molecules with a permanent dipole moment, this method is particularly powerful. The experimental setup typically involves a microwave source, a sample cell maintained at low pressure, and a detector. Isotopic substitution is often employed to obtain a sufficient number of rotational constants to solve for the complete molecular structure.[15] Dipole moments can also be determined by measuring the Stark effect, which is the splitting of rotational lines in the presence of an external electric field.[16]

Gas Electron Diffraction (GED): In this method, a beam of high-energy electrons is scattered by a gaseous sample.[17][18] The resulting diffraction pattern provides information about the internuclear distances in the molecules.[17] By analyzing the diffraction intensities, radial distribution curves can be generated, from which bond lengths and angles can be extracted.[17] GED is particularly useful for determining the structures of highly symmetric molecules and can be used in conjunction with microwave spectroscopy to refine structural parameters.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy in Liquefied Noble Gases: By dissolving a sample in a liquefied noble gas like krypton or xenon at cryogenic temperatures, the vibrational spectra of different conformers can be resolved.[2] By measuring the temperature dependence of the intensities of the vibrational bands corresponding to each conformer, the enthalpy difference between them can be determined.[2]

Theoretical Protocols

Ab Initio Calculations: These methods are based on first principles of quantum mechanics and do not rely on empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio method. More accurate results are typically obtained using post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), which account for electron correlation.[1][2][4] The choice of basis set (e.g., 6-31G*, cc-pVTZ) is also crucial for the accuracy of the calculations.

Density Functional Theory (DFT): DFT methods have become a popular and computationally efficient approach for calculating the electronic structure of molecules. These methods approximate the electron density to determine the energy of the system. A variety of functionals (e.g., B3LYP, M05-2X) are available, each with its own strengths and weaknesses.[9] DFT is widely used to predict molecular geometries, vibrational frequencies, and relative energies of conformers.[9]

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical properties of fluorinated propanes.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_synthesis Sample Synthesis & Purification exp_measurement Spectroscopic Measurement (Microwave, GED, FT-IR) exp_synthesis->exp_measurement exp_analysis Data Analysis & Structure Determination exp_measurement->exp_analysis exp_properties Experimental Properties (Bond Lengths, Angles, Dipole Moment, etc.) exp_analysis->exp_properties comparison Comparison & Validation exp_properties->comparison theo_model Molecular Model Construction theo_calc Quantum Chemical Calculation (ab initio, DFT) theo_model->theo_calc theo_analysis Output Analysis & Property Calculation theo_calc->theo_analysis theo_properties Theoretical Properties (Bond Lengths, Angles, Dipole Moment, etc.) theo_analysis->theo_properties theo_properties->comparison refinement Model Refinement comparison->refinement refinement->theo_calc

Caption: Workflow for comparing experimental and theoretical data.

Objective Comparison and Insights

The data presented in the tables reveals a generally good agreement between experimental and theoretical values for the properties of fluorinated propanes.

  • Molecular Geometry: For bond lengths and angles, theoretical methods, particularly higher-level ab initio calculations like CCSD(T), provide predictions that are often within the experimental error margins.[1] For instance, the calculated C-C bond length and CCC angle for propane at the CCSD(T)/cc-pwCVQZ level are in excellent agreement with the experimental values from microwave spectroscopy.[1] As the degree of fluorination increases, some discrepancies can be observed, highlighting the challenges in accurately modeling the effects of multiple electronegative substituents.

  • Dipole Moments: The dipole moment is a sensitive measure of the charge distribution in a molecule. The experimental values show a clear trend of increasing polarity with fluorination, as expected. Theoretical calculations for the different conformers of 1,3-difluoropropane demonstrate the significant impact of conformation on the overall dipole moment.[9] The highly polar gg(u) conformer has a calculated dipole moment of 3.99 D, while the nonpolar aa conformer has a dipole moment of 0.00 D.[9]

  • Boiling Points: Boiling points are influenced by a combination of factors, including molecular weight, polarity, and intermolecular forces. The non-monotonic trend in the boiling points of the difluoropropanes underscores the complex interplay of these factors. For instance, 1,3-difluoropropane has a significantly higher boiling point (40-42°C) than 1,1-difluoropropane (8°C) and 2,2-difluoropropane (-0.4°C), which can be attributed to its larger dipole moment and the potential for stronger intermolecular dipole-dipole interactions.

  • Conformational Energies: The conformational landscape of fluorinated propanes is a key area of study. For 1-fluoropropane, experimental and theoretical studies agree that the gauche conformer is more stable than the anti conformer, a phenomenon known as the "gauche effect."[2][19] In 1,3-difluoropropane, the gg conformer is the most stable, and the relative energies of the other conformers are influenced by a combination of steric and electrostatic interactions, including the repulsion between the two C-F bond dipoles in the gg' conformer.[9]

References

assessing the efficacy of 1,2-Difluoroaminopropane in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Asymmetric Synthesis of Vicinal β-Fluoroamines

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Chiral vicinal β-fluoroamines, in particular, are crucial structural motifs found in numerous bioactive compounds. The stereoselective synthesis of these molecules, however, presents a significant challenge. This guide provides an objective comparison of prominent methodologies for the asymmetric synthesis of vicinal β-fluoroamines, supported by experimental data, to aid researchers in selecting the most suitable approach for their synthetic targets.

Comparison of Synthetic Strategies

Several distinct strategies have emerged for the enantioselective synthesis of vicinal β-fluoroamines. The following table summarizes and compares the key performance indicators of five prominent methods.

Methodology Catalyst/Reagent Typical Substrates Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %) Key Advantages Limitations
1. Organocatalytic Olefin Aminofluorination[1][2]Chiral Amine (e.g., MacMillan catalyst) / NFSIα,β-Unsaturated AldehydesUp to 85% conversionUp to 98:2Up to 99One-pot reaction from simple starting materials; high enantioselectivity.Limited to α,β-unsaturated aldehydes; requires subsequent reduction of the aldehyde.
2. Chiral Aryl Iodide-Catalyzed Fluoroamination[3][4][5]Chiral Aryl Iodide / mCPBA / HF-PyridineAllylic Amines60-95>20:185-98Forms versatile β-fluoroaziridine intermediates; high diastereo- and enantioselectivity.Requires pre-functionalized allylic amines; HF-Pyridine is corrosive.
3. Brønsted Acid/Base Catalyzed Mannich-type Reaction[6][7][8]Chiral Bifunctional Brønsted Acid/Base Catalystα-Fluoro Nitroalkanes, N-Boc-aldimines70-95>20:190-99"Traceless" nitro group strategy; broad substrate scope.Requires a multi-step sequence including a final denitration step.
4. Rearrangement of β-Amino Alcohols[9]Diethylaminosulfur Trifluoride (DAST)N,N-Dialkyl-β-amino Alcohols80-95N/A>94Enantiospecific and regioselective; starts from readily available chiral amino alcohols.Stoichiometric use of DAST; potential for side reactions.
5. Organocatalytic α-Fluorination and Substitution[10]Organocatalyst (e.g., Proline derivative) / NFSIAldehydesHigh (multi-step)N/A87-96Starts from commercial aldehydes; provides access to both β- and γ-fluoroamines.Multi-step process; requires conversion of the intermediate alcohol to a leaving group.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Organocatalytic Olefin Aminofluorination

This protocol is adapted from the work of MacMillan and co-workers[1][2].

  • Reaction Setup: To a vial charged with the chiral imidazolidinone catalyst (20 mol %), benzoic acid (20 mol %), and the amine nucleophile (1.2 equivalents) is added the solvent (e.g., benzene). The α,β-unsaturated aldehyde (1.0 equivalent) is then added, followed by N-fluorobis(phenyl)sulfonimide (NFSI) (1.2 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated period (e.g., 24-48 hours).

  • Work-up and Purification: The reaction is quenched, and the crude product is typically reduced in situ with a reducing agent like sodium borohydride. The resulting alcohol is then purified by column chromatography to determine yield, diastereomeric ratio, and enantiomeric excess (often by chiral HPLC analysis).

Chiral Aryl Iodide-Catalyzed Fluoroamination of Alkenes

This protocol is based on the method developed by Jacobsen and co-workers[3][4][5].

  • Reaction Setup: In a plastic vial, the chiral aryl iodide catalyst (5-10 mol %) and the allylic sulfonamide substrate (1.0 equivalent) are dissolved in a suitable solvent (e.g., CH2Cl2).

  • Reaction Conditions: The solution is cooled to a low temperature (e.g., -78 °C), and m-chloroperoxybenzoic acid (mCPBA) (1.5 equivalents) is added, followed by the slow addition of HF-pyridine (5.0 equivalents). The reaction is stirred at this temperature until completion.

  • Work-up and Purification: The reaction is carefully quenched with a basic solution (e.g., saturated NaHCO3). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting β-fluoroaziridine is purified by flash chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of two of the discussed synthetic strategies.

organocatalytic_olefin_aminofluorination cluster_reactants Reactants cluster_catalysis Catalytic Cycle aldehyde α,β-Unsaturated Aldehyde iminium Chiral Iminium Ion aldehyde->iminium Forms amine Amine Nucleophile conjugate_add Conjugate Addition amine->conjugate_add Attacks nfsi NFSI fluorination Electrophilic Fluorination nfsi->fluorination Fluorinates catalyst Chiral Amine Catalyst catalyst->iminium iminium->conjugate_add enamine Chiral Enamine conjugate_add->enamine Generates enamine->fluorination product α-Fluoro-β-amino Aldehyde fluorination->product Yields product->catalyst Regenerates

Organocatalytic Olefin Aminofluorination Workflow

aryl_iodide_fluoroamination cluster_components Reaction Components alkene Allylic Amine fluoroaziridination Fluoroaziridination alkene->fluoroaziridination catalyst Chiral Aryl Iodide Catalyst intermediate Active Iodine(III) Fluorinating Species catalyst->intermediate Oxidized by mCPBA, Fluorinated by HF-Py oxidant mCPBA (Oxidant) oxidant->intermediate fluoride HF-Pyridine (Fluoride Source) fluoride->intermediate intermediate->fluoroaziridination Reacts with product syn-β-Fluoroaziridine fluoroaziridination->product Forms elaboration Nucleophilic Ring Opening product->elaboration Further Reaction final_product α-Fluoroarylethylamine Derivatives elaboration->final_product

Aryl Iodide-Catalyzed Fluoroamination Pathway

References

matched-pair analysis of fluorinated functional groups in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Harnessing Fluorinated Functional Groups for Enhanced Drug Efficacy and Pharmacokinetics

In the landscape of modern drug discovery, the strategic incorporation of fluorine and fluorinated functional groups has emerged as a powerful tool for optimizing the pharmacological profile of therapeutic candidates. This guide provides a comprehensive comparison of fluorinated functional groups through the lens of matched-pair analysis, a medicinal chemistry strategy that isolates the effect of a single chemical modification. By examining pairs of molecules that differ only by the presence and type of a fluorine substituent, researchers can glean invaluable insights into the impact on a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This objective analysis, supported by experimental data and detailed protocols, is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design of next-generation therapeutics.

The Impact of Fluorination: A Quantitative Comparison

The introduction of fluorine can profoundly influence a molecule's physicochemical properties. The high electronegativity of fluorine can alter pKa, lipophilicity, and metabolic stability, often leading to improved drug-like characteristics.[1][2] The following tables summarize quantitative data from matched-pair analyses, illustrating the tangible effects of fluorine substitution on biological activity and metabolic fate.

Matched PairNon-Fluorinated (Parent)Fluorinated AnalogFold Change in PotencyTherapeutic TargetReference
Example 1: Kinase Inhibitor Hp-F~10-fold increaseEGFR[3]
Example 2: Antiviral Agent CH₃CF₃~5-fold increaseHIV Reverse Transcriptase[2]
Example 3: CNS Agent Ho-F~2-fold increase5-HT₂ₐ Receptor[4]
Example 4: Anticancer Agent Hm-CF₃~3-fold increaseBRAF Kinase[2]

Table 1: Influence of Fluorine Substitution on Biological Potency. The data presented showcases the significant enhancement in potency observed with the introduction of fluorine or trifluoromethyl groups in various therapeutic contexts. The position of the fluorine substituent can also have a dramatic effect on activity.[4]

Matched PairParent Compound (t½ in mins)Fluorinated Analog (t½ in mins)Improvement in Metabolic StabilityEnzyme SystemReference
Example A: Aromatic Hydroxylation 15> 60> 4-foldHuman Liver Microsomes[1]
Example B: Aliphatic Oxidation 5459-foldRat Liver Microsomes[2]

Table 2: Enhancement of Metabolic Stability through Fluorination. Fluorine's ability to block sites of metabolic oxidation is a key advantage in drug design. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, leading to a longer half-life and improved pharmacokinetic profile.

Experimental Protocols: Assessing Metabolic Stability

A crucial experiment in evaluating the impact of fluorination is the in vitro metabolic stability assay using liver microsomes. This assay provides a reliable measure of a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

1. Reagents and Materials:

  • Test compound and its non-fluorinated matched pair

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

2. Experimental Procedure:

  • Prepare a stock solution of the test compounds and the internal standard in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (typically 1 µM).

  • Add the human liver microsomes to the well and pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing the Workflow and Logic

To better understand the process of matched-pair analysis and its underlying principles, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in structure-activity relationship (SAR) studies.

MatchedPairAnalysisWorkflow cluster_0 Compound Selection & Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis & Decision Making Start Identify Lead Compound Synthesis Synthesize Non-Fluorinated and Fluorinated Analogs Start->Synthesis Potency Potency & Selectivity Assays Synthesis->Potency ADME ADME Assays (Solubility, Permeability, Metabolic Stability) Potency->ADME Analysis Matched-Pair Analysis of Potency & ADME Data ADME->Analysis Decision Select Candidate for In Vivo Studies Analysis->Decision End Preclinical Development Decision->End Advance to Preclinical

Matched-Pair Analysis Experimental Workflow

FluorineSAR cluster_Core Drug-Target Interaction cluster_Properties Physicochemical & Pharmacokinetic Properties Core Core Scaffold Target Protein Target Core->Target Binding Potency Potency Core->Potency Selectivity Selectivity Core->Selectivity Metabolism Metabolic Stability Permeability Permeability Solubility Solubility Fluorine Fluorine Substitution (e.g., -F, -CF3, -OCHF2) Fluorine->Core Modifies Electrostatics & Conformation Fluorine->Metabolism Blocks Metabolic 'Soft Spots' Fluorine->Permeability Increases Lipophilicity Fluorine->Solubility Can Decrease Solubility

Impact of Fluorination on Drug Properties

Conclusion

Matched-pair analysis provides a robust framework for dissecting the intricate effects of fluorination in drug discovery. The strategic introduction of fluorine-containing functional groups can lead to substantial improvements in a compound's potency, selectivity, and pharmacokinetic profile. By systematically evaluating these modifications, medicinal chemists can accelerate the optimization of lead compounds and increase the probability of success in developing novel therapeutics. The data and protocols presented in this guide serve as a valuable resource for researchers seeking to leverage the "fluorine advantage" in their drug discovery programs.

References

The Double Fluoride Edge: A Comparative Guide to Vicinal Difluoroalkanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. While various fluorination tactics exist, the vicinal difluoroalkane motif (R-CHF-CHF-R') is emerging as a powerful tool for exquisitely controlling molecular properties. This guide provides an objective comparison of vicinal difluoroalkanes against their non-fluorinated counterparts, supported by experimental data, detailed protocols, and visualizations to illustrate their advantages in drug design.

The introduction of a 1,2-difluoro moiety offers a sophisticated method for modulating a molecule's conformation, metabolic stability, and physicochemical properties. Unlike simple monofluorination or trifluoromethylation, vicinal difluorination provides a unique conformational locking mechanism that can pre-organize a drug candidate into its bioactive conformation, potentially leading to significant gains in potency and selectivity.

Core Advantage 1: Conformational Control via the Gauche Effect

One of the most significant advantages of vicinal difluoroalkanes is their strong propensity to adopt a gauche conformation, where the two fluorine atoms are positioned at a dihedral angle of approximately 60-70°.[1][2] This "fluorine gauche effect" is driven by stabilizing hyperconjugative interactions between the C-H σ bonding orbital and the C-F σ* antibonding orbital.[1] This predictable conformational preference can be leveraged to restrict the flexibility of a molecule's carbon backbone, effectively locking it into a desired three-dimensional shape that mimics the bioactive conformation of a more rigid analogue, such as an E-alkene.[3][4]

By enforcing a specific spatial arrangement of pharmacophoric features, this strategy can enhance binding affinity to the target receptor and improve selectivity by disfavoring conformations that bind to off-target proteins.

Gauche_Effect cluster_0 Non-Fluorinated Alkane cluster_1 Vicinal Difluoroalkane Parent R1-CH2-CH2-R2 Free Rotation Unrestricted Rotation (Multiple Low-Energy Conformations) Parent->Free Rotation Leads to Gauche Gauche Conformation Favored (Restricted Rotation) Vicinal R1-CHF-CHF-R2 Vicinal->Gauche Gauche Effect Bioactive Conformation Bioactive Conformation Gauche->Bioactive Conformation Pre-organization

Fig 1. Conformational control by vicinal difluorination.

Core Advantage 2: Bioisostere for Double Bonds

The threo-diastereomer of a vicinal difluoroalkane can serve as an effective bioisostere for an E-alkene, mimicking its extended geometry while offering significant improvements in physicochemical properties.[3] A compelling example is the comparison of the natural product Piperine with its vicinal difluorinated analogue.

Piperine, an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE-1), suffers from poor aqueous solubility and photostability due to its conjugated dienone system.[3][4] Replacing the central double bond with a threo-difluoroalkane motif dramatically enhances its drug-like properties.[3]

Comparative Performance: Piperine vs. Difluoro-Analogue
ParameterPiperine (Parent Compound)threo-Difluoro-AnalogueAdvantage of Vicinal Difluorination
AChE Inhibition (IC50) >1000 µM51.7 µM>19-fold increase in potency.[4]
BACE-1 Inhibition (IC50) 59.2 µM>1000 µM>16-fold increase in selectivity for AChE.[5]
Aqueous Solubility Poor; precipitation observed in assay.[4]Sufficient; no solubility issues observed.[4]Markedly improved aqueous solubility.[3][4]
Photostability Significant decomposition after 2.5h in sunlight.[4]No detectable decomposition after 2.5h in sunlight.[4]Complete resistance to UV-induced degradation.[3]

Data sourced from a 2020 study published in the Beilstein Journal of Organic Chemistry.[3][4][5]

These data clearly demonstrate that the vicinal difluoroalkane motif can act as a superior surrogate for an alkene, simultaneously improving potency, selectivity, solubility, and stability.

Core Advantage 3: Enhanced Metabolic Stability and Modulated Lipophilicity

Strategic fluorination is a well-established method for blocking sites of metabolic oxidation. The strong carbon-fluorine bond is resistant to cleavage by cytochrome P450 (CYP) enzymes, which are major drivers of drug metabolism.[2] Replacing a metabolically labile C-H bond with a C-F bond can prevent hydroxylation at that position. A vicinal difluoro- group can effectively shield an adjacent position from metabolic attack, thereby increasing the compound's half-life and oral bioavailability.

Furthermore, fluorination impacts lipophilicity (logP), a critical parameter for drug absorption, distribution, and clearance. While the effect can be complex and context-dependent, vicinal difluorination often leads to a reduction in lipophilicity compared to non-fluorinated or even some monofluorinated counterparts, which can be beneficial for optimizing a drug's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

Expected Impact on Physicochemical and ADME Properties
PropertyNon-Fluorinated AlkaneVicinal DifluoroalkaneRationale for Change
Metabolic Stability (HLM) Potentially labile C-H bondsIncreased stabilityC-F bonds block CYP-mediated oxidation.[2]
Lipophilicity (logP) BaselineGenerally LowerIncreased polarity from C-F bonds can reduce logP.[3]
pKa (of nearby amine/acid) BaselineLowered pKa (for amines)Strong electron-withdrawing effect of fluorine.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental data. Below are summarized protocols for the key assays discussed in this guide.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This in vitro assay predicts hepatic clearance by measuring the rate of metabolism of a compound by liver enzymes.

  • Incubation Mixture Preparation: A solution containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and phosphate buffer (pH 7.4) is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a solution of NADPH (cofactor, final concentration e.g., 1 mM). A control incubation without NADPH is run in parallel.

  • Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard.

  • Data Calculation: The percentage of compound remaining at each time point is plotted against time. The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the slope of the natural log of this plot.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare HLM, Buffer, & Test Compound Mix B Pre-warm to 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with Acetonitrile (+ Internal Standard) E->F G Centrifuge to Remove Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I Logic_Diagram cluster_effects Primary Physicochemical Effects cluster_outcomes Resulting Medicinal Chemistry Advantages Start Drug Design Challenge: Improve Potency, Selectivity, or ADME Strategy Introduce Vicinal Difluoroalkane Motif Start->Strategy Effect1 Gauche Effect Induces Conformational Restriction Strategy->Effect1 Effect2 Blocks Metabolic Hotspots (C-H -> C-F) Strategy->Effect2 Effect3 Alters Electronic Properties (Polarity) Strategy->Effect3 Outcome1 Increased Potency & Selectivity Effect1->Outcome1 Outcome2 Improved Metabolic Stability (Longer t½) Effect2->Outcome2 Outcome3 Enhanced Solubility & Improved Photostability Effect3->Outcome3 Goal Optimized Drug Candidate Outcome1->Goal Outcome2->Goal Outcome3->Goal

References

A Comparative Guide to Alkene Vicinal Difluorination Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The introduction of vicinal difluoride moieties into organic molecules is a pivotal strategy in medicinal chemistry and materials science, offering unique stereoelectronic properties that can enhance pharmacological profiles and material characteristics. The direct difluorination of alkenes presents the most straightforward route to these valuable compounds. Over the years, methodologies have evolved from hazardous approaches using elemental fluorine to sophisticated catalytic systems that offer greater safety, selectivity, and functional group tolerance.[1][2][3] This guide provides an objective comparison of prominent methods for alkene vicinal difluorination, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic challenges.

Comparison of Key Methodologies

Modern vicinal difluorination methods can be broadly categorized into two main approaches: those employing ambiphilic fluorine sources and those utilizing a combination of a nucleophilic fluoride source and an oxidant.[2] The latter has seen significant advancements, particularly with the development of catalytic systems based on hypervalent iodine reagents and electrochemical methods.[1][4][5]

Catalytic Methods Using Hypervalent Iodine Reagents

Catalytic systems often employ an aryl iodide catalyst which is oxidized in situ to a hypervalent iodine(III) difluoride species. This reactive intermediate then delivers two fluorine atoms across the double bond of the alkene.[4][6] Common oxidants include meta-chloroperoxybenzoic acid (mCPBA) and Selectfluor, while the fluoride source is typically an amine-hydrogen fluoride complex like HF-Pyridine or triethylamine trihydrofluoride.[4][6]

Electrochemical Methods

A more recent and sustainable approach involves the electrochemical generation of the hypervalent iodine mediator.[1][5] This method avoids the use of chemical oxidants, broadening the substrate scope to include electron-rich alkenes that are sensitive to oxidation. The "ex-cell" approach, where the mediator is generated first and then reacted with the substrate, further enhances tolerance for sensitive functionalities.[1][5]

Quantitative Data Summary

The following table summarizes the performance of different vicinal difluorination methods across a range of alkene substrates.

MethodAlkene SubstrateYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)Reference
Catalytic: Aryl Iodide/mCPBA/HF-Py N,N-Di-tert-butylcinnamamide85>20:191:9[4]
4-Phenyl-1-butene71--[4]
1-Phenyl-2-methylprop-1-ene754:1-[4]
Catalytic: Aryl Iodide/Selectfluor/HF-amine 1-(Allyloxy)-4-nitrobenzene82--[6]
Methyl 4-vinylbenzoate76--[6]
(E)-Chalcone65--[6]
Electrochemical (ex-cell) 4-Methoxystyrene81--[1]
N-Allylaniline75--[1]
(E)-1,2-Diphenylethene (trans-Stilbene)88>20:1-[1]
1-Dodecene72--[1]

Experimental Protocols

General Procedure for Catalytic Vicinal Difluorination using Aryl Iodide/mCPBA/HF-Pyridine[4]

To a solution of the aryl iodide catalyst (0.1-0.2 equiv.) in a suitable solvent (e.g., CH₂Cl₂) at the desired temperature (e.g., 0 °C to room temperature) is added HF-Pyridine (e.g., 70% HF, ~20-100 equiv.). A solution of the alkene (1.0 equiv.) and mCPBA (1.2-2.0 equiv.) in the same solvent is then added slowly over a period of several hours. The reaction mixture is stirred until complete consumption of the starting material is observed by TLC or GC-MS. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂), and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General Procedure for Electrochemical Vicinal Difluorination (ex-cell method)[1][5]

In a divided electrochemical cell equipped with platinum electrodes, a solution of an aryl iodide (e.g., 4-iodotoluene, 1.0 equiv.) in an electrolyte solution (e.g., a mixture of an amine-HF complex and a co-solvent like CH₂Cl₂/HFIP) is electrolyzed at a constant current until a sufficient charge has passed (e.g., 3.0 F/mol). After electrolysis, the resulting solution containing the generated hypervalent iodine difluoride is transferred to a separate flask containing the alkene substrate (1.0 equiv.). The reaction mixture is stirred at room temperature until the reaction is complete. The mixture is then worked up by dilution with an organic solvent and washing with aqueous base and brine. The organic layer is dried, filtered, and concentrated, and the product is purified by chromatography.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the catalytic and electrochemical vicinal difluorination of alkenes.

G cluster_0 Catalytic Vicinal Difluorination Start Start Reaction Setup Dissolve Aryl Iodide Catalyst Start->Reaction Setup Reagent Addition 1 Add HF-Pyridine Reaction Setup->Reagent Addition 1 Reagent Addition 2 Slowly add Alkene and mCPBA Reagent Addition 1->Reagent Addition 2 Reaction Stir at specified temperature Reagent Addition 2->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Catalytic difluorination workflow.

G cluster_1 Electrochemical Vicinal Difluorination (ex-cell) Start_Electrochem Start Electrolysis Electrolyze Aryl Iodide in HF-amine Start_Electrochem->Electrolysis Mediator Generation Generate ArIF2 solution Electrolysis->Mediator Generation Substrate Addition Add Alkene to ArIF2 solution Mediator Generation->Substrate Addition Reaction_Electrochem Stir at room temperature Substrate Addition->Reaction_Electrochem Workup_Electrochem Workup and Extract Reaction_Electrochem->Workup_Electrochem Purification_Electrochem Column Chromatography Workup_Electrochem->Purification_Electrochem Product_Electrochem Product Purification_Electrochem->Product_Electrochem

Electrochemical difluorination workflow.

Signaling Pathways and Logical Relationships

The catalytic cycle for the hypervalent iodine-mediated vicinal difluorination of an alkene is depicted below. The cycle begins with the oxidation of the aryl iodide catalyst to a hypervalent iodine(III) species, which is then converted to the key difluoroiodinane intermediate. This intermediate reacts with the alkene to form a fluoronium ion or a related species, which is then attacked by a fluoride ion to yield the vicinal difluoride product and regenerate the catalyst.

G ArylIodide Aryl-I Oxidation Oxidation (e.g., mCPBA or Anode) ArylIodide->Oxidation [O] ArylIodineOxide Aryl-I=O Oxidation->ArylIodineOxide ArylIodineDifluoride Aryl-IF2 ArylIodineOxide->ArylIodineDifluoride + 2HF FluorideSource HF-amine FluorideSource->ArylIodineDifluoride Intermediate Fluoronium Ion Intermediate ArylIodineDifluoride->Intermediate + Alkene Alkene Alkene Alkene->Intermediate FluorideAttack Fluoride Attack Intermediate->FluorideAttack + F- FluorideAttack->ArylIodide Regeneration VicinalDifluoride Vicinal Difluoride FluorideAttack->VicinalDifluoride

Catalytic cycle for difluorination.

References

Reactivity Under the Microscope: A Comparative Analysis of 1,2-Difluoroaminopropane and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Comparison of Carbon-Halogen Bond Strengths

The reactivity of haloalkanes in nucleophilic substitution and elimination reactions is intrinsically linked to the strength of the carbon-halogen bond. A stronger bond necessitates a higher activation energy for cleavage, resulting in a slower reaction rate. The following table summarizes the average bond dissociation energies for carbon-halogen bonds, providing a quantitative basis for our reactivity comparison.

BondAverage Bond Dissociation Energy (kJ/mol)
C-F~485
C-Cl~327
C-Br~285

Data sourced from multiple organic chemistry resources.[1][2][3]

As the data indicates, the Carbon-Fluorine bond is significantly stronger than the Carbon-Chlorine and Carbon-Bromine bonds. This disparity is the primary determinant of the lower reactivity of fluoroalkanes compared to their chloro- and bromo- counterparts.[1][2][3][4]

Factors Influencing Reactivity

The reactivity of 1,2-dihaloaminopropanes is governed by a combination of electronic and steric factors. The DOT diagram below illustrates the key relationships influencing the propensity of these compounds to undergo, for example, a nucleophilic substitution reaction.

G Factors Influencing Reactivity of 1,2-Dihaloaminopropanes cluster_reactivity Overall Reactivity Reactivity Reactivity (e.g., in SN2 Reaction) Bond_Strength C-X Bond Strength (X = F, Cl, Br) Bond_Strength->Reactivity Inversely Proportional (Stronger bond = lower reactivity) Leaving_Group Leaving Group Ability Bond_Strength->Leaving_Group Inversely Correlated (Stronger bond = poorer leaving group) Leaving_Group->Reactivity Directly Proportional (Better leaving group = higher reactivity) Electronegativity Electronegativity of X Electronegativity->Bond_Strength Increases Steric_Hindrance Steric Hindrance around C-X Steric_Hindrance->Reactivity Decreases

Caption: Logical diagram illustrating the key factors that determine the chemical reactivity of 1,2-dihaloaminopropanes.

Experimental Protocol: A Representative Nucleophilic Substitution Reaction

To empirically determine the relative reactivities of 1,2-difluoroaminopropane and its analogs, a standardized nucleophilic substitution reaction can be employed. The following is a generalized protocol that could be adapted for this purpose.

Objective: To compare the relative rates of nucleophilic substitution of 1,2-dihaloaminopropanes with a common nucleophile.

Materials:

  • This compound

  • 1,2-Dichloroaminopropane

  • 1,2-Dibromoaminopropane

  • Sodium Iodide (as the nucleophile)

  • Acetone (as the solvent)

  • Thermostated reaction vessel

  • Analytical equipment for monitoring the reaction (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Reactant Solutions: Prepare equimolar solutions of each 1,2-dihaloaminopropane in acetone. Prepare a solution of sodium iodide in acetone.

  • Reaction Initiation: In separate, thermostated reaction vessels maintained at a constant temperature (e.g., 50°C), mix a known volume of one of the haloalkane solutions with a known volume of the sodium iodide solution.

  • Reaction Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture. Quench the reaction immediately (e.g., by dilution with cold water).

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique (GC-MS or HPLC) to determine the concentration of the starting material and the product (1-iodo-2-haloaminopropane).

  • Data Analysis: Plot the concentration of the reactant versus time for each of the three reactions. The initial rate of the reaction can be determined from the slope of this curve. A faster rate of disappearance of the starting material indicates a higher reactivity.

Expected Outcome:

Based on the principles of carbon-halogen bond strength, the expected order of reactivity would be:

1,2-Dibromoaminopropane > 1,2-Dichloroaminopropane > this compound

The significantly stronger C-F bond in this compound would require a much higher activation energy for the substitution to occur, leading to a substantially slower reaction rate compared to its chloro and bromo analogs.

Conclusion

While direct experimental data for the reactivity of this compound is scarce, a robust comparison can be drawn from the fundamental principles of organic chemistry. The exceptional strength of the carbon-fluorine bond renders this compound significantly less reactive towards nucleophilic substitution and elimination reactions when compared to 1,2-dichloroaminopropane and 1,2-dibromoaminopropane. This low reactivity is a key characteristic of fluoroalkanes and is a critical consideration for researchers and drug development professionals when designing synthetic routes and predicting the metabolic stability of fluorinated compounds. The provided experimental protocol offers a framework for quantifying these reactivity differences, which are anticipated to be substantial.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal of 1,2-Difluoroaminopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal of 1,2-Difluoroaminopropane

The responsible management of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For novel or less-common compounds like this compound, for which specific disposal protocols may not be readily available, a cautious and compliant approach is essential. This guide provides a comprehensive operational and disposal plan, treating this compound as a hazardous waste with unknown characteristics, in line with best laboratory practices.

Immediate Safety and Handling Considerations

Due to the presence of both fluorine and an amino group, this compound should be handled with care, assuming it may be toxic, corrosive, and reactive. All handling, including preparation for disposal, must be conducted in a well-ventilated fume hood.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial.[1][2][3] The following should be worn at all times when handling this compound:

  • Eye Protection: Chemical splash goggles and a face shield.[2]

  • Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer's compatibility charts for specific recommendations.[2]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

Disposal Plan: A Step-by-Step Procedural Guide

The primary and most critical step in the disposal of this compound is to manage it as a hazardous waste through a licensed environmental services contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads), in a designated and compatible waste container.

  • Do not mix this waste with other chemical waste streams to avoid potentially violent reactions.

  • The container must be in good condition, made of a compatible material (e.g., high-density polyethylene - HDPE), and have a secure, leak-proof lid.

Step 2: Labeling and Storage

  • Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".

  • Include an estimate of the concentration and quantity of the waste.

  • Indicate the potential hazards (e.g., "Toxic," "Corrosive," "Reactive").

  • Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

Step 3: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • If your institution does not have an EHS department, you must contract with a licensed hazardous waste disposal company.

  • Provide the waste disposal company with all available information about the compound, including its chemical structure and any known or suspected hazards. The Safety Data Sheet (SDS) for similar compounds can be a useful reference.

Step 4: Transportation

  • The transportation of hazardous materials is regulated.[4][5][6][7] Ensure that the selected waste disposal contractor is licensed to transport hazardous chemicals. They will be responsible for the proper packaging, marking, and documentation for transportation.

Quantitative Data Summary

In the absence of specific data for this compound, the following table summarizes general guidelines for the management of hazardous chemical waste.

ParameterGuideline
Storage Time Limit Adhere to your institution's and local regulations for the maximum storage time of hazardous waste in a satellite accumulation area.
Container Integrity Inspect waste containers weekly for any signs of degradation, leaks, or pressure buildup.
pH of Aqueous Waste If the waste is an aqueous solution, its pH should be noted on the label. Do not attempt to neutralize without specific knowledge of the reaction.
Spill Residue All materials used to clean up a spill of this compound must be collected and disposed of as hazardous waste.[8][9][10][11]

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Report: Notify your supervisor and your institution's EHS department.

  • Do not attempt to clean up a significant spill unless you are trained and have the appropriate equipment.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Generation of This compound Waste collect Collect in Designated, Compatible, and Sealed Container start->collect segregate Segregate from Other Waste Streams collect->segregate label Label Container: 'HAZARDOUS WASTE' 'this compound' List Potential Hazards segregate->label store Store in Secure Satellite Accumulation Area label->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs provide_info Provide All Available Chemical Information contact_ehs->provide_info pickup Arrange for Professional Waste Pickup provide_info->pickup transport Properly Manifested Transportation by Licensed Contractor pickup->transport disposal Final Disposal via High-Temperature Incineration or Other Approved Method transport->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.